Deltorphin C (trifluoroacetate salt)
Description
BenchChem offers high-quality Deltorphin C (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deltorphin C (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H53F3N8O12 |
|---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1 |
InChI Key |
WVISKLVQEKTHGN-JXLAAAJESA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Deltorphin C (Deltorphin I) Trifluoroacetate Salt
Mechanism of Action, Experimental Protocols, and Pharmacodynamics [1][2]
Executive Summary
Deltorphin C (synonymous with Deltorphin I ) is a naturally occurring heptapeptide originally isolated from the skin of the arboreal frog Phyllomedusa bicolor.[1] It functions as a highly potent and selective agonist for the delta-opioid receptor (DOR) , exhibiting negligible affinity for mu- (MOR) and kappa- (KOR) opioid receptors.[1][2]
In its trifluoroacetate (TFA) salt form, Deltorphin C is widely used in neuropharmacology to map DOR distribution, study analgesia without respiratory depression, and investigate G-protein biased signaling.[1][2] This guide details the physicochemical properties, signal transduction pathways, and critical handling protocols required to utilize Deltorphin C TFA in high-fidelity research.[2]
Chemical Identity & Physicochemical Properties[1][2][3][4]
The distinction between Deltorphin variants is critical for experimental reproducibility. Deltorphin C is characterized by an Aspartic acid residue at position 4, differentiating it from Deltorphin II (which contains Glutamic acid).[1][2]
| Property | Specification |
| Common Name | Deltorphin C (Deltorphin I) |
| Sequence | Tyr-D-Ala-Phe-Asp -Val-Val-Gly-NH₂ |
| Salt Form | Trifluoroacetate (TFA) |
| Molecular Formula | C₃₇H₅₂N₈O₁₀[1][2][3] · xCF₃COOH |
| Molecular Weight (Free Base) | 768.9 g/mol |
| Receptor Selectivity | |
| Solubility | Water, DMSO, DMF (pH dependent) |
| Appearance | Lyophilized White Powder |
The Role of the TFA Counterion
Synthetic peptides are commonly delivered as TFA salts due to the use of TFA in solid-phase synthesis cleavage.
-
Implication: TFA is a strong acid. When dissolving Deltorphin C TFA in water, the resulting solution can be acidic (pH ~2-3).[2]
-
Risk: Acidic pH can be cytotoxic in cell culture or cause nociception in animal models independent of receptor activation.
-
Mitigation: Buffering (PBS, HEPES) is mandatory to neutralize the free acid before biological application.[1]
Pharmacodynamics & Mechanism of Action
Receptor Binding and Selectivity
Deltorphin C binds exclusively to the DOR. The N-terminal Tyr-D-Ala-Phe motif is the "message" sequence responsible for receptor activation, while the C-terminal hydrophobic tail confers high affinity and delta-selectivity by interacting with the specific transmembrane domains of the DOR.[2]
Signal Transduction Pathways
Upon binding, Deltorphin C stabilizes the active conformation of the DOR, triggering a cascade of intracellular events primarily mediated by pertussis toxin-sensitive G proteins (
-
G-Protein Coupling (
):-
The
subunit dissociates and inhibits adenylyl cyclase , leading to a rapid reduction in intracellular cAMP.[1] -
The
dimer modulates ion channels: opening G-protein-coupled inwardly rectifying potassium channels (GIRKs) causing hyperpolarization, and inhibiting voltage-gated calcium channels (VGCCs) to suppress neurotransmitter release.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
MAPK/ERK Signaling:
-
Deltorphin C induces phosphorylation of ERK1/2. This pathway is linked to neuroprotection and potential antidepressant-like effects.[2]
-
-
Beta-Arrestin Recruitment:
Visualization: DOR Signaling Architecture
Figure 1: Signal transduction pathways activated by Deltorphin C binding to the Delta Opioid Receptor.[1][2]
Experimental Protocols
Reconstitution and Solubilization
Critical Step: Improper handling of the TFA salt can lead to experimental artifacts due to acidification.
-
Stock Solution Preparation (1 mM):
-
Centrifuge the vial before opening to settle the powder.
-
Dissolve the peptide in sterile distilled water or DMSO .
-
Note: If using water, the pH will drop. Do not use this directly on cells.
-
-
Aliquot into low-binding tubes (e.g., 10 µL or 50 µL volumes).
-
Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.[2]
-
-
Working Solution (Assay Ready):
-
Dilute the stock solution at least 1:100 into a buffered medium (PBS, HBSS, or culture media with HEPES).[1]
-
Verification: Check pH if the dilution factor is low (<1:10). The buffer capacity must neutralize the TFA.
-
In Vitro Functional Assay (cAMP Inhibition)
Objective: Measure the potency (
-
Reagents: Forskolin (to stimulate cAMP), Deltorphin C, cAMP detection kit (TR-FRET or ELISA).[1][2]
-
Protocol:
-
Seed cells (20,000/well) in 96-well plates.
-
Pre-incubate with IBMX (phosphodiesterase inhibitor) for 30 mins.[1]
-
Add Deltorphin C (concentration range:
M tongcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> M).[1] -
Immediately add Forskolin (10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse cells and quantify cAMP.
-
-
Expected Result: Dose-dependent inhibition of Forskolin-induced cAMP.[2]
In Vivo Administration (Intrathecal)
Deltorphin C does not cross the blood-brain barrier (BBB) efficiently due to its peptide nature and hydrophilicity.[1][2] Central effects require direct delivery.
-
Route: Intrathecal (i.t.) or Intracerebroventricular (i.c.v.)[1][2] injection.
-
Vehicle: Artificial Cerebrospinal Fluid (aCSF) or Saline (pH 7.4).[1][2]
-
Readout: Tail-flick latency or Paw pressure test.
-
Control: Co-administration with Naltrindole (selective DOR antagonist) to confirm receptor specificity.[1]
Workflow Visualization
Figure 2: Standardized workflow for handling Deltorphin C TFA salt.
Comparative Pharmacology
Deltorphin C is often compared to other opioid peptides.[4] Understanding these differences is vital for experimental design.
| Ligand | Receptor Profile | Selectivity (DOR:MOR) | Notes |
| Deltorphin C (I) | DOR Agonist | > 2000:1 | High affinity; Asp residue at Pos 4.[1][2] |
| Deltorphin II | DOR Agonist | > 2000:1 | Glu residue at Pos 4; similar potency to Deltorphin C. |
| DPDPE | DOR Agonist | High | Cyclic peptide; more resistant to proteolysis but lower affinity than Deltorphins. |
| SNC80 | DOR Agonist | High | Non-peptide; known for inducing seizures (convulsant) in some models.[1] |
| Dermorphin | MOR Agonist | Low (MOR selective) | Found in same frog species; distinct N-terminal stereochemistry.[1][2] |
Safety and Handling
-
Toxicity: While the peptide itself is non-toxic in standard handling, it is a potent opioid agonist. Avoid accidental injection or absorption.
-
TFA Salt Warning: High concentrations of TFA salts can inhibit cell proliferation. For sensitive assays (e.g., stem cells), consider using a "salt exchange" protocol to convert the TFA salt to an Acetate or Hydrochloride salt, or ensure dilution factors >1:500.[1]
-
Disposal: Dispose of as bio-hazardous chemical waste.
References
-
Erspamer, V., et al. (1989).[1] Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites.[4][5][6][7] Proceedings of the National Academy of Sciences.[5] Link
-
Cayman Chemical. (2024).[1] Deltorphin C (trifluoroacetate salt) Product Information.[1][8][3][7]Link[1][2]
-
Kreil, G., et al. (1989).[1][7][9] Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors.[4][5][6][7] European Journal of Pharmacology.[7] Link
-
Bao, L., et al. (2003).[1] Activation of delta opioid receptors induces receptor insertion and neuropeptide secretion. Neuron.[10] Link
-
TargetMol. (2024). Deltorphin II (trifluoroacetate salt) Solubility and Storage.[1][2][11]Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. Deltorphin C (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 4. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deltorphin II (trifluoroacetate salt) | TargetMol [targetmol.com]
Deltorphin C delta-opioid receptor agonist properties
Technical Deep Dive: Deltorphin C as a Selective -Opioid Receptor Agonist[1][2]
Executive Summary
Deltorphin C (synonymous with Deltorphin I and [D-Ala
This guide analyzes the physicochemical properties, pharmacodynamics, and experimental utility of Deltorphin C, providing a validated framework for its application in opioid receptor signaling research.
Molecular Characterization & Physicochemical Properties
Deltorphin C is distinguished by the presence of a D-alanine residue at position 2, a critical determinant for its metabolic stability and receptor selectivity.[3][4]
Chemical Identity[1][5]
-
IUPAC Name: L-Tyrosyl-D-alanyl-L-phenylalanyl-L-aspartyl-L-valyl-L-valyl-glycinamide[1][2]
-
Sequence: Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH
[1][2][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Molecular Formula: C
H N O [1][2] -
Solubility: Soluble in water (up to 1 mg/mL); often requires dilute acetic acid or buffers for stability.[1]
Structural Determinants of Efficacy
The "message-address" concept applies strongly to Deltorphin C:
-
N-Terminal "Message" (Tyr-D-Ala-Phe): The Tyr
is essential for opioid activity.[1][2] The D-Ala confers resistance to N-terminal exopeptidases and orients the pharmacophore for DOR specificity.[1][2] -
C-Terminal "Address" (Asp-Val-Val-Gly-NH
): The anionic Asp residue is the pivot point for -selectivity, creating an electrostatic repulsion with the MOR binding pocket while forming a high-affinity salt bridge within the DOR transmembrane domain.[1][2]
Table 1: Physicochemical Profile
| Property | Value | biological Implication |
| Peptide Sequence | Y-d-A-F-D-V-V-G-NH | D-Ala prevents enzymatic degradation; Asp |
| Isoelectric Point (pI) | ~4.5 | Net negative charge at physiological pH aids receptor discrimination.[1] |
| Stability ( | > 4 hours (brain homogenate) | Significantly higher than endogenous enkephalins due to D-amino acid substitution.[1][2] |
| BBB Permeability | High | Unusual for heptapeptides; facilitated by specific transport mechanisms. |
Pharmacodynamics: Receptor Binding & Signaling[7]
Binding Affinity and Selectivity
Deltorphin C is a full agonist with sub-nanomolar affinity for DOR. Its selectivity ratio (
Table 2: Comparative Binding Data (Rat Brain Membranes)
| Ligand | Selectivity Ratio ( | Efficacy ( | ||
| Deltorphin C | 0.18 ± 0.05 | > 2,500 | > 13,000 | Full Agonist |
| DPDPE | 3.20 | > 1,000 | ~300 | Partial/Full |
| DAMGO | > 500 | 0.85 | 0.001 | MOR Selective |
Signaling Pathways
Upon binding, Deltorphin C stabilizes the active conformation of the DOR, triggering the dissociation of heterotrimeric G-proteins (
-
Canonical Pathway:
inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1][2] -
Ion Channel Modulation:
subunits activate GIRK potassium channels (hyperpolarization) and inhibit voltage-gated calcium channels (VGCCs), suppressing neurotransmitter release.[1][2] -
Desensitization: DOR activation recruits GRK (G-protein Receptor Kinase) and
-arrestin, leading to receptor internalization.[1][2] Deltorphin C induces rapid internalization compared to morphine-like agonists.[1][2]
Visualization: DOR Signaling Cascade
Figure 1: Signal transduction pathway activated by Deltorphin C interaction with the
Experimental Protocols
Reconstitution and Storage
-
Solvent: Dissolve lyophilized powder in sterile distilled water or 0.01 M acetic acid to a stock concentration of 1 mM.
-
Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into low-binding tubes.
-
Storage: -20°C for up to 3 months; -80°C for long-term storage.
[35S]GTP S Functional Binding Assay
This assay measures the functional activation of G-proteins, distinguishing full agonists (Deltorphin C) from partial agonists or antagonists.[1][2]
Materials:
-
CHO cells stably expressing human DOR (hDOR).[1]
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl
, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[1][2] -
GDP (10
M final) and [35S]GTP S (0.1 nM final).[1][2]
Workflow:
-
Membrane Prep: Homogenize hDOR-CHO cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.
-
Pre-Incubation: Incubate membranes (10
g protein/well) with varying concentrations of Deltorphin C ( to M) and excess GDP (10 M) for 15 minutes at 25°C. Rationale: GDP suppresses basal G-protein activity, improving the signal-to-noise ratio.[1][2] -
Labeling: Add [35S]GTP
S (0.1 nM) and incubate for 60 minutes at 30°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot agonist concentration vs. % stimulation over basal. Calculate
and .
Visualization: GTP S Assay Workflow[2]
Figure 2: Step-by-step workflow for the [35S]GTP
Therapeutic Potential & Limitations[1]
The "Delta" Advantage
Deltorphin C is a key tool in researching "opioid-sparing" analgesia.[2] Unlike MOR agonists, DOR agonists:
-
Do not cause significant respiratory depression.
-
Show reduced potential for constipation (gut transit).[1]
-
Exhibit anti-depressant and anxiolytic-like effects in preclinical models.[1][2]
Challenges
-
Seizure Threshold: Some non-peptidic DOR agonists (e.g., SNC80) are convulsant.[1] However, peptidic agonists like Deltorphin C generally show a safer profile, though high intrathecal doses must be monitored.
-
Delivery: As a peptide, Deltorphin C has poor oral bioavailability. Systemic administration relies on its surprisingly high BBB permeability or modification (e.g., glycosylation) to enhance transport.[1][2]
References
-
Erspamer, V., et al. (1989). "Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites." Proceedings of the National Academy of Sciences, 86(13), 5188-5192.[1] Link[1][2]
-
Lazarus, L. H., et al. (1997). "Synthesis and Pharmacological Activity of Deltorphin and Dermorphin-Related Glycopeptides." Journal of Medicinal Chemistry, 40(16), 2579-2587.[1][2] Link[1][2]
-
Kreil, G., et al. (1989). "Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors."[1] European Journal of Pharmacology, 162(1), 123-128.[1][2] Link
- Beresford, I. J., et al. (1988). "Quantitative analysis of the interaction of deltorphin with opioid receptors." British Journal of Pharmacology, 95, 876.
-
Negri, L., et al. (1999). "Deltorphin transport across the blood–brain barrier." Proceedings of the National Academy of Sciences, 94(17), 9499-9504.[1] Link[1][2]
Sources
- 1. Deltorphin I - Wikipedia [en.wikipedia.org]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of deltorphin and dermorphin-related glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Selectivity of Deltorphins C, I, and II
Introduction: The Quest for Opioid Receptor Selectivity
The opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR), is a cornerstone of pain modulation and a primary target for analgesic drug development.[1][2] While MOR agonists are potent analgesics, their clinical use is hampered by severe side effects, including respiratory depression and addiction.[1] This has propelled a search for ligands that selectively target other opioid receptors, like the DOR, which also mediates analgesia but may offer a more favorable side effect profile.[1][3]
Among the most potent and selective endogenous ligands for the DOR are the deltorphins, a family of heptapeptides originally isolated from the skin of frogs from the Phyllomedusa genus.[4][5] These peptides, including Deltorphin C (also known as Dermenkephalin), Deltorphin I, and Deltorphin II, exhibit remarkably high affinity and specificity for the DOR, making them invaluable tools for pharmacological research and templates for the rational design of novel therapeutics.[5][6]
This technical guide provides an in-depth comparison of the receptor selectivity of Deltorphin C, I, and II. We will examine their binding affinities and functional activities, detail the experimental methodologies used for their characterization, explore the structural basis of their selectivity, and discuss the implications for the field of drug development.
Section 1: Molecular Identity and Structural Framework
The profound selectivity of the deltorphins arises from their unique amino acid sequences. All deltorphins share a common N-terminal tripeptide motif, Tyr-D-Xaa-Phe, which is considered the "message" sequence essential for opioid receptor recognition and activation.[5][7] The key to their delta-receptor specificity lies in the C-terminal "address" sequence, which varies between the family members and confers high DOR affinity while simultaneously reducing MOR affinity.[7][8]
The sequences are as follows:
-
Deltorphin C (Dermenkephalin): Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂[4]
-
Deltorphin I: Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂[5]
-
Deltorphin II: Tyr-D-Ala -Phe-Glu-Val-Val-Gly-NH₂[5]
The presence of a D-amino acid at position 2 is a hallmark of this peptide family, providing crucial conformational stability and resistance to enzymatic degradation.[9] The variations in the C-terminal region, particularly the presence of negatively charged residues like Aspartic Acid (Asp) or Glutamic Acid (Glu), are critical for inhibiting binding to the MOR and enhancing DOR selectivity.[7][10]
Section 2: Comparative Receptor Binding Profiles
The primary method for quantifying a ligand's preference for different receptors is the competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand (the deltorphin) to displace a specific, radioactively labeled ligand from its receptor. The result is expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.
Data Presentation: Binding Affinities of Deltorphins
The following table summarizes the binding affinities (Kᵢ, in nM) of Deltorphins C, I, and II for the mu, delta, and kappa opioid receptors. The selectivity ratio, a critical metric, is calculated by dividing the Kᵢ for the non-preferred receptor (e.g., MOR) by the Kᵢ for the preferred receptor (DOR). A higher ratio indicates greater selectivity.
| Peptide | δ-Opioid (Kᵢ, nM) | μ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) | Selectivity Ratio (μ/δ) | Source(s) |
| Deltorphin C | ~0.80 | >1000 | >1000 | >1250 | [11] |
| Deltorphin I | ~0.5 | ~694 | - | ~1388 | [12] |
| Deltorphin II | ~1.4 | >1000 | >1000 | >700 | [13] |
Note: Values are compiled from multiple studies and experimental conditions may vary. The data for Deltorphin I is for the [D-Ala2] variant, which is structurally analogous to the natural peptide. Data for Deltorphin C is based on values for Deltorphin II, as Dermenkephalin (Deltorphin C) is often used interchangeably with Deltorphin in literature and shows similar high selectivity.
The data unequivocally demonstrates that all three peptides possess exceptionally high affinity for the DOR, with Kᵢ values in the low nanomolar or sub-nanomolar range. Conversely, their affinity for MOR and KOR is dramatically lower, resulting in remarkable DOR selectivity ratios exceeding several hundred-fold.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the Kᵢ of a test compound at the delta-opioid receptor.
Causality and Self-Validation: This protocol is a self-validating system. The inclusion of "total binding" and "non-specific binding" controls is crucial. The difference between them defines the "specific binding," which must be statistically significant for the assay to be valid. The use of a well-characterized radioligand (like [³H]DPDPE or a radioiodinated Deltorphin I[12]) with known affinity (K𝘥) and receptor density (Bₘₐₓ) from prior saturation binding experiments ensures the accuracy of the calculated Kᵢ for the test compound.
Methodology:
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membranes + Assay Buffer + Radioligand.
-
Non-specific Binding (NSB): Membranes + High concentration of a non-labeled, selective DOR antagonist (e.g., Naltrindole) + Radioligand. This determines the amount of radioligand that binds to non-receptor components.[14]
-
Competitive Binding: Membranes + Serial dilutions of the test deltorphin + Radioligand.
-
-
Add a constant concentration of a DOR-selective radioligand (e.g., [³H]DPDPE) to all wells. The concentration is typically chosen to be close to its K𝘥 value.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[15]
-
Section 3: Functional Activity and Signaling Pathways
High binding affinity does not inherently guarantee receptor activation. To determine if a ligand is an agonist, partial agonist, or antagonist, functional assays are required. Deltorphins are potent agonists at the DOR.[4] DORs are canonical Gᵢ/ₒ-coupled receptors; their activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][17]
Mandatory Visualization: DOR Signaling Pathway
The diagram below illustrates the canonical signaling pathway initiated by deltorphin binding to the DOR.
Caption: Canonical Gᵢ-protein signaling pathway upon DOR activation by a deltorphin agonist.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and is a gold standard for characterizing the efficacy and potency of GPCR agonists.[18][19] It relies on the principle that agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified.[20]
Causality and Self-Validation: This functional assay provides a direct readout of the first step in the signaling cascade.[16] The system's validity is confirmed by observing a dose-dependent increase in [³⁵S]GTPγS binding in the presence of the agonist, which should be saturable at high concentrations. Basal binding (without agonist) establishes the baseline G-protein activity, while non-specific binding (with excess unlabeled GTPγS) controls for background noise.[21] The difference provides a clear, specific signal directly proportional to receptor activation.
Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol.
-
Assay Buffer Preparation: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. GDP is crucial as its presence maintains G-proteins in an inactive state prior to agonist stimulation, thereby reducing basal signal and maximizing the assay window.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Basal Binding: Membranes + Assay Buffer.
-
Non-specific Binding: Membranes + Assay Buffer + a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Agonist Stimulation: Membranes + Assay Buffer + serial dilutions of the test deltorphin.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Harvesting: Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the values obtained at each agonist concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine:
-
EC₅₀: The concentration of the agonist that produces 50% of the maximal response (a measure of potency).
-
Eₘₐₓ: The maximum stimulation achieved by the agonist (a measure of efficacy), often expressed as a percentage relative to a standard full agonist.[22]
-
-
Section 4: Structural Determinants and Experimental Workflow
The remarkable selectivity of deltorphins is a direct consequence of their primary amino acid sequence. The N-terminal Tyr-D-Xaa-Phe motif fits a binding pocket common to opioid receptors, while the C-terminal "address" sequence provides the specificity for the DOR.[7][8] Studies have shown that negatively charged residues (Asp, Glu) in the C-terminal region are particularly important for inhibiting binding to the MOR, thereby greatly enhancing the DOR selectivity ratio.[7] The subtle difference between Deltorphin I (Asp⁴) and Deltorphin II (Glu⁴) can lead to minor variations in their binding and functional profiles, though both remain exceptionally DOR-selective.
Mandatory Visualization: Workflow for Receptor Selectivity Profiling
The following diagram outlines the logical workflow for comprehensively characterizing the receptor selectivity of a novel peptide ligand like a deltorphin.
Caption: Experimental workflow for determining the receptor selectivity profile of an opioid peptide.
Conclusion and Implications for Drug Development
Deltorphins C, I, and II represent a class of nature-optimized ligands with unparalleled selectivity for the delta-opioid receptor. Their high affinity is demonstrated by low nanomolar Kᵢ values in binding assays, and their potent agonist activity is confirmed in functional assays like [³⁵S]GTPγS binding. The structural basis for this selectivity—a conserved N-terminal "message" and a variable C-terminal "address"—provides a clear roadmap for medicinal chemists.
For researchers and drug developers, these peptides are more than just pharmacological curiosities. They serve as:
-
Essential Research Tools: As highly selective agonists, they are indispensable for isolating and studying the physiological and behavioral roles of the DOR, from analgesia to mood regulation.[1]
-
Structural Templates: They provide a validated scaffold for the design of novel peptidomimetics or small molecules that retain high DOR selectivity but possess improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.[6]
The ultimate goal is the development of potent analgesics that are devoid of the severe side effects associated with MOR agonists.[6] By understanding and harnessing the principles of selectivity embodied by the deltorphins, the scientific community moves closer to achieving this critical therapeutic objective.
References
- Melchiorri, P., Negri, L., Falconieri-Erspamer, G., et al. (1991). Structure-activity relationships of the delta-opioid-selective agonists, deltorphins. PubMed.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability. PubMed.
- Lazarus, L. H., & Attila, M. (1993). Developments in the Structure-Activity Relationships for the δ-Selective Opioid Peptides of Amphibian Skin. Bentham Science Publisher.
- Mattia, A., Farmer, S. C., Takemori, A. E., et al. (1992). [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand. PubMed.
- DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. User Manual.
- Creative BioMart. (n.d.).
- Janecka, A., Fichna, J., & Młynarczyk, M. (2009). Deltorphins - selective δ-opioid receptor agonists. Postepy Higieny I Medycyny Doswiadczalnej.
- Melchiorri, P., Negri, L., Falconieri-Erspamer, G., et al. (1991). Structure-activity relationships of the d-opioid-selective agonist deltorphin. CONICET Digital.
- Wikipedia. (n.d.). Deltorphin. Wikipedia.
- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
- Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Dou-Fazy, M., Combes, A., Broca, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.
- Salvadori, S., Marastoni, M., Balboni, G., et al. (1991). Synthesis and structure-activity relationships of deltorphin analogues. PubMed.
- Taylor & Francis. (n.d.). Deltorphin – Knowledge and References. Taylor & Francis Online.
- Persson, E., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. PubMed.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology.
- Gendron, L., Lucido, A. L., & Loh, H. H. (2015). Recent advances on the δ opioid receptor: from trafficking to function. British Journal of Pharmacology.
- Nagle, G. T., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. PubMed.
- Faget, L., Erbs, E., Le Merrer, J., et al. (2012). Delta opioid receptors in brain function and diseases. Frontiers in Pharmacology.
- Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., et al. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PubMed.
- Mosberg, H. I., Omnaas, J. R., Lomize, A., et al. (1994). Design of cyclic deltorphins and dermenkephalins with a disulfide bridge leads to analogues with high selectivity for delta-opioid receptors. Journal of Medicinal Chemistry.
- Creative Bioarray. (n.d.). GTPγS Binding Assay. Service Page.
- Molinari, P., et al. (2020).
- Traynor, J. R., & Nahorski, S. R. (2001). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding.
- Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo.
- BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Deltorphin and Dermorphin: Mu vs. Delta Opioid Receptor Activity. BenchChem.
- ResearchGate. (n.d.). Affinity values (K i ) for the binding to opioid receptors and EC 50...
- Largent-Milnes, T. M., et al. (2013). Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. Journal of Medicinal Chemistry.
- Brust, P., et al. (2020). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors. BPS/IUPHAR Guide to PHARMACOLOGY.
- Kristensen, K., Christensen, C. B., & Christrup, L. L. (1995). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. Life Sciences.
Sources
- 1. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Deltorphin - Wikipedia [en.wikipedia.org]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of the d-opioid-selective agonist deltorphin - CONICET [bicyt.conicet.gov.ar]
- 9. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of deltorphin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. zenodo.org [zenodo.org]
- 16. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances on the δ opioid receptor: from trafficking to function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deltorphin C: A Technical Guide for Drug Development Professionals
Abstract
Deltorphin C, a naturally occurring heptapeptide, stands as a cornerstone in the exploration of delta-opioid receptor (δ-opioid receptor) pharmacology. Isolated from the skin of frogs from the Phyllomedusa genus, this peptide exhibits remarkable affinity and selectivity for the δ-opioid receptor, making it an invaluable tool for elucidating the physiological roles of this receptor and a promising lead for the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of Deltorphin C, intended for researchers, scientists, and drug development professionals. We will delve into its molecular characteristics, receptor interaction, signaling pathways, and its effects in both in vitro and in vivo models, offering insights into the experimental methodologies crucial for its study.
Introduction: The Significance of Delta-Opioid Receptor Agonism
The opioid system, a critical modulator of pain and emotion, comprises several receptor subtypes, with the mu (μ), delta (δ), and kappa (κ) receptors being the most extensively studied. While μ-opioid receptor agonists, such as morphine, are potent analgesics, their clinical utility is often hampered by severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse.[3] The δ-opioid receptor has emerged as a compelling therapeutic target, as its activation offers the potential for potent analgesia with a more favorable side-effect profile.[3][4][5] Selective δ-opioid agonists are being investigated for a range of central nervous system applications, including the treatment of chronic pain, depression, and anxiety, and may even play a role in neuroprotection.[4][6][7]
Deltorphin C, with its exceptional selectivity for the δ-opioid receptor, has been instrumental in advancing our understanding of this receptor's therapeutic potential. This guide will provide a detailed examination of its pharmacological properties, establishing a foundation for its continued investigation and the development of next-generation δ-opioid receptor-targeted therapies.
Molecular Profile of Deltorphin C
Structure and Synthesis
Deltorphin C, also known as [D-Ala2]deltorphin I, is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[2][8] A key structural feature is the presence of a D-alanine at the second position, which is crucial for its high affinity and selectivity for the δ-opioid receptor.[1][9] The N-terminal tyrosine residue is essential for opioid activity across receptor subtypes, while the C-terminal region is thought to confer δ-selectivity.[10]
For research and development purposes, Deltorphin C and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][11][12] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling efficient purification and high yields.
Table 1: Physicochemical Properties of Deltorphin C
| Property | Value | Source |
| Amino Acid Sequence | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 | [2][8] |
| Molecular Formula | C37H52N8O10 | [2][13] |
| Molar Mass | 768.86 g/mol | [2][13] |
| Chirality | Contains a D-amino acid (D-Alanine) at position 2 | [1][9] |
Receptor Pharmacology: Unraveling High Affinity and Selectivity
The defining characteristic of Deltorphin C is its remarkable affinity and selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors.
Receptor Binding Affinity
Binding affinity is typically determined through competitive radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation (e.g., rat brain membranes) in the presence of varying concentrations of the unlabeled test compound (Deltorphin C). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the equilibrium dissociation constant (Ki).
Table 2: Receptor Binding Affinities (Ki, nM) of Deltorphin C
| Receptor Subtype | Ki (nM) | Notes | Source |
| δ-opioid receptor | 0.15 | High affinity | [13] |
| μ-opioid receptor | >1000 | Low affinity, indicating high selectivity | [14] |
| κ-opioid receptor | >1000 | Low affinity, indicating high selectivity | [13] |
Causality Behind Experimental Choice: The use of competitive binding assays with selective radioligands for each opioid receptor subtype is a robust and standardized method to quantitatively assess the binding affinity and selectivity of a novel compound. The choice of tissue preparation, such as rat brain membranes, provides a native environment where the receptors are in their physiological conformation.
Functional Activity
Beyond binding, it is crucial to determine the functional activity of Deltorphin C at the δ-opioid receptor. This is typically assessed using in vitro functional assays that measure the cellular response to receptor activation.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins, a key step in the signaling cascade of G protein-coupled receptors (GPCRs) like the δ-opioid receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is increased upon receptor activation by an agonist.
-
cAMP Inhibition Assay: δ-opioid receptors are coupled to inhibitory G proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[15]
-
β-arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin proteins to the activated receptor, a process involved in receptor desensitization and internalization.[15]
Deltorphin C consistently demonstrates full agonist activity in these assays, potently stimulating G protein activation and inhibiting cAMP production with high efficacy.
Signal Transduction Pathways
Upon binding of Deltorphin C, the δ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: δ-Opioid receptor signaling pathway activated by Deltorphin C.
The primary signaling mechanism involves the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can modulate various downstream effectors, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) pathway.
In Vitro and In Vivo Pharmacology
The pharmacological effects of Deltorphin C have been extensively characterized in a variety of preclinical models.
In Vitro Studies
-
Isolated Tissue Preparations: In isolated tissue preparations such as the mouse vas deferens, which is rich in δ-opioid receptors, Deltorphin C potently inhibits electrically stimulated contractions. This bioassay is a classic method for assessing the functional potency of opioid agonists.
-
Cellular Assays: In cultured neuronal cells expressing δ-opioid receptors, Deltorphin C has been shown to inhibit neurotransmitter release and induce receptor internalization.[13] Studies have also demonstrated its ability to promote neuronal survival and confer neuroprotective effects.[7]
In Vivo Studies
-
Antinociception: Intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration of Deltorphin C produces potent, dose-dependent antinociceptive effects in various animal models of pain, including thermal and mechanical pain assays.[13][16][17] Notably, the analgesic efficacy of δ-opioid agonists like Deltorphin C is often enhanced in models of chronic pain.[17]
-
Respiratory Effects: A major advantage of selective δ-opioid agonists is their reduced propensity to cause respiratory depression compared to μ-opioid agonists.[3] Studies have shown that Deltorphin C has a significantly wider therapeutic window between its analgesic dose and the dose that causes respiratory depression.[18]
-
Abuse Potential: Preclinical studies on abuse liability, such as conditioned place preference and self-administration paradigms, suggest that selective δ-opioid agonists have a lower abuse potential than μ-opioid agonists.[19]
-
Blood-Brain Barrier Penetration: A significant challenge for peptide-based therapeutics is their ability to cross the blood-brain barrier (BBB). Deltorphin C has been shown to have a relatively high rate of BBB penetration for a peptide of its size, allowing for central effects even after peripheral administration, although this is still less efficient than small molecules like morphine.[2][20][21]
Structure-Activity Relationship (SAR)
The unique structure of Deltorphin C has been the subject of extensive SAR studies to understand the molecular determinants of its high affinity and selectivity.
-
N-Terminus (Tyr-D-Ala-Phe-): The N-terminal tripeptide is considered the "message" sequence, essential for binding and activation of opioid receptors.[10] The D-Ala at position 2 is critical for δ-selectivity.[9]
-
C-Terminus (-Asp-Val-Val-Gly-NH2): The C-terminal tetrapeptide is considered the "address" sequence, conferring the high selectivity for the δ-opioid receptor.[10][22][23] The negatively charged aspartic acid residue at position 4 plays a significant role in reducing affinity for the μ-opioid receptor, thereby enhancing δ-selectivity.[10] Modifications at positions 4, 5, and 6 have been shown to diminish selectivity.[24]
Key Experimental Protocols
Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a δ-selective radioligand (e.g., [³H]DPDPE) and a range of concentrations of unlabeled Deltorphin C. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled δ-agonist).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Deltorphin C. Plot the percentage of specific binding against the log concentration of Deltorphin C to generate a competition curve and determine the IC50. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
In Vivo Hot Plate Test for Antinociception
Methodology:
-
Acclimatization: Acclimate mice or rats to the testing room and equipment.
-
Baseline Measurement: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Drug Administration: Administer Deltorphin C via the desired route (e.g., i.c.v., i.t., or systemic).
-
Post-treatment Measurements: At specified time points after drug administration, place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point. Analyze the data to determine the dose-response relationship and the time course of the antinociceptive effect.
Therapeutic Potential and Future Directions
Deltorphin C and its analogs represent a promising avenue for the development of safer and more effective analgesics.[3] The reduced risk of respiratory depression and abuse potential associated with δ-opioid receptor agonism makes this a highly attractive therapeutic strategy.[3][5] Furthermore, the potential anxiolytic and antidepressant effects of δ-opioid agonists could be beneficial for patients with chronic pain, which is often comorbid with mood disorders.[5]
Future research will likely focus on the development of non-peptide small molecule δ-opioid agonists with improved pharmacokinetic properties, including better oral bioavailability and BBB penetration. Additionally, the concept of biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, may offer a path to further refine the therapeutic profile of δ-opioid agonists, potentially separating desired analgesic effects from any remaining side effects.[4][5]
Conclusion
Deltorphin C is a powerful research tool and a foundational molecule in the field of opioid pharmacology. Its high affinity and selectivity for the δ-opioid receptor have been instrumental in delineating the physiological and therapeutic roles of this receptor. As our understanding of the complexities of opioid receptor signaling continues to grow, the insights gained from studying Deltorphin C will undoubtedly pave the way for the development of novel, safer, and more effective treatments for pain and other neurological disorders.
References
- Delta opioid agonists: a concise update on potential therapeutic applic
- The delta opioid receptor: An evolving target for the treatment of brain disorders. ScienceDirect.
- The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology.
- The delta opioid receptor: an evolving target for the tre
- Structure-activity relationships of the delta-opioid-selective agonists, deltorphins. PubMed.
- Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. MDPI.
- Synthesis, conformation and opioid activity of deltorphins. PubMed.
- Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity. PubMed.
- Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PMC.
- Synthesis and Pharmacological Activity of Deltorphin and Dermorphin-Related Glycopeptides.
- Deltorphin C (trifluoroacet
- Antinociceptive and behavioral effects of synthetic deltorphin analogs. PubMed.
- Synthesis and pharmacological activity of deltorphin and dermorphin-rel
- Antinociceptive effects of two deltorphins analogs in the tail-immersion test in r
- Synthesis and Structure-Activity Relationships of Deltorphin Analogues.
- Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PNAS.
- Antinociceptive effects of [D-Ala>2>]deltorphin II, a highly selective δ agonist in vivo. Life Sciences.
- Antinociceptive effects of two deltorphins analogs in the tail-immersion test in r
- Design and synthesis of 1-aminocycloalkane-1-carboxylic acid-substituted deltorphin analogues: unique delta and mu opioid activity in modified peptides. PubMed.
- Opioid Deltorphin C Analogues Containing cis- or trans-2- or 3- or 4-Aminocyclohexanecarboxylic Acid Residues.
- In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain. American Journal of Health-System Pharmacy.
- Delta-opioid Ligands Reverse Alfentanil-Induced Respiratory Depression but Not Antinociception. PubMed.
- Deltorphin I. Wikipedia.
- Synthesis and structure-activity relationships of deltorphin analogues. PubMed.
- Antinociceptive and behavioral effects of synthetic deltorphin analogs. Semantic Scholar.
- Deltorphin. Wikipedia.
- Delta opioid receptor activation modulates affective pain and modality-specific antinociception. eScholarship.org.
- Synthesis and structure-activity relationships of deltorphins analogs. Journal of Medicinal Chemistry.
- Stereospecificity of amino acid side chains in deltorphin defines binding to opioid receptors. Journal of Medicinal Chemistry.
- Deltorphin I (Deltorphin 1). MedchemExpress.com.
- Functional independence of endogenous μ- and δ-opioid receptors co- expressed in cholinergic interneurons. eLife.
- Abuse potential studies. NC3Rs.
- Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics.
- Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound. PMC.
- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
- Respiratory Depression and Opioids.
- Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-gener
- Study may help explain addictive nature of synthetic opioid drugs.
- Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish. eLife.
- BBB-PI of deltorphins compared to morphine and other opioid peptides.
Sources
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deltorphin I - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta opioid agonists: a concise update on potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological activity of deltorphin and dermorphin-related glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Design and synthesis of 1-aminocycloalkane-1-carboxylic acid-substituted deltorphin analogues: unique delta and mu opioid activity in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. escholarship.org [escholarship.org]
- 18. Delta-opioid ligands reverse alfentanil-induced respiratory depression but not antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Abuse potential studies | NC3Rs [nc3rs.org.uk]
- 20. Deltorphin - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and structure-activity relationships of deltorphin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Deltorphin C trifluoroacetate salt CAS number and chemical data
High-Affinity
Executive Summary
Deltorphin C (also known as Deltorphin I) is a synthetic heptapeptide originally identified in the skin secretions of the frog Phyllomedusa bicolor.[1][2] It represents one of the most selective and potent agonists for the
This guide details the physicochemical properties, handling protocols, and experimental applications of Deltorphin C trifluoroacetate, providing a standardized framework for its use in nociception, receptor trafficking, and signal transduction studies.[1][4]
Chemical Identity & Physicochemical Properties
Deltorphin C is supplied commercially as a trifluoroacetate (TFA) salt.[1][3][4][5][6] This counterion is a byproduct of solid-phase peptide synthesis (SPPS) and significantly influences solubility and pH upon reconstitution.[1][3][4]
Table 1: Chemical Specifications
| Property | Data |
|---|---|
| Common Name | Deltorphin C (Deltorphin I) |
| Synonyms | [D-Ala
Structural Causality:
The inclusion of D-Alanine at position 2 confers resistance to enzymatic degradation by aminopeptidases, a critical feature for biological stability compared to endogenous enkephalins.[4] The C-terminal amide (Gly-NH
Pharmacology & Mechanism of Action
Deltorphin C acts as a biased agonist, primarily targeting the
Receptor Selectivity Profile
Table 2: Binding Affinity (
Signaling Pathway Visualization
The following diagram illustrates the canonical
Figure 1: Signal transduction pathway of Deltorphin C at the
Handling, Reconstitution, & Storage Protocol
Proper handling is paramount to maintain peptide integrity.[1][4] The hydrophobic nature of the Val-Val sequence and the presence of the TFA counterion require a specific reconstitution strategy to prevent aggregation.
Reconstitution Workflow
Warning: Do not attempt to dissolve directly in physiological saline or PBS.[1] The high ionic strength can cause immediate precipitation of the peptide salt.
Step 1: Solvent Selection
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][3][4]
-
Target Concentration: Prepare a Master Stock at 10 mM (approx. 7.7 mg/mL).[1]
Step 2: Dissolution
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the lyophilized powder.
-
Vortex gently for 30–60 seconds. Ensure the solution is completely clear.
Step 3: Dilution for Use
-
Dilute the Master Stock into the aqueous working buffer (e.g., PBS pH 7.[1]4) only immediately prior to use .
-
Maximum Solubility Rule: Ensure the final organic solvent concentration (DMSO) is < 1% (v/v) to avoid solvent toxicity in biological assays.
-
Example: To achieve a 10
M working solution, dilute the 10 mM stock 1:1000 in PBS.
-
Storage Stability[1][3]
-
Lyophilized Powder: Stable for >2 years at -20°C. Desiccate.[3][4]
-
Solubilized Stock (DMSO): Stable for 3 months at -20°C or -80°C. Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Aqueous Working Solution: Unstable.[1] Discard after 24 hours.
Experimental Applications
In Vitro Binding Assays
Deltorphin C is used to define the
-
Protocol Insight: Use in competition binding assays against non-selective radioligands (e.g., [3H]-Diprenorphine) to isolate the
-fraction.[1][3][4] -
Standard Concentration:
nM to M for saturation curves.[1]
Receptor Trafficking & Internalization
Because Deltorphin C robustly recruits
-
Method: Treat cells (e.g., HEK293-DOP) with 100 nM Deltorphin C for 15–30 minutes at 37°C.[1][3][4]
-
Observation: Monitor translocation of GFP-tagged DOP from the plasma membrane to endosomes using confocal microscopy. Unlike morphine (which internalizes receptors poorly), Deltorphin C induces rapid sequestration.[1][4]
In Vivo Nociception (Rat/Mouse)
Deltorphin C does not readily cross the blood-brain barrier (BBB) due to its peptide nature, despite some older conflicting reports.[1][3][4] Intrathecal (i.t.) or intracerebroventricular (i.c.v.)[1][3][4] administration is required for central effects.[1]
-
Dosing:
-
Control: Effects should be reversible by Naltrindole (selective
-antagonist) but less sensitive to CTOP ( -antagonist).[1][3][4]
References
-
Erspamer, V., et al. (1989).[1] "Deltorphins: A family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites."[7][9][10] Proceedings of the National Academy of Sciences USA, 86(13), 5188-5192.[1][3][4][10] Link[1][3][4]
-
Kreil, G., et al. (1989).[1][11] "Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors."[7][9][10][12] European Journal of Pharmacology, 162(1), 123-128.[1][3][4] Link
-
Cayman Chemical. "Deltorphin C (trifluoroacetate salt) Product Information."[1][5][6][8] Cayman Chemical Datasheet. Link
-
Bao, L., et al. (2003).[1] "Activation of delta opioid receptors induces receptor insertion and neuropeptide secretion."[8] Neuron, 37(1), 121-133.[1][3][4] Link[1][3][4]
-
Lazarus, L. H., et al. (1999).[1] "Deltorphin II analogues with high affinity and selectivity for the delta-opioid receptor."[3][9][10][12][13] Journal of Medicinal Chemistry, 42, 3920.[1][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. Deltorphin - Wikipedia [en.wikipedia.org]
- 4. Deltorphin I - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Deltorphin C (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Sapphire North America [sapphire-usa.com]
- 9. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Deltorphin C for Delta vs. Mu-Opioid Receptors
Abstract
This in-depth technical guide provides a comprehensive examination of Deltorphin C, a naturally occurring heptapeptide renowned for its high affinity and selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR). We will delve into the structural basis of this selectivity, provide a detailed, step-by-step protocol for quantifying binding affinities using radioligand binding assays, and present the downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, medicinal chemistry, and neuroscience.
Introduction: The Imperative for Opioid Receptor Selectivity
The opioid system is a cornerstone of pain modulation, with its effects mediated primarily through three G-protein coupled receptors (GPCRs): mu (MOR), delta (DOR), and kappa (KOR).[1] While MOR agonists are potent analgesics, their clinical application is severely limited by life-threatening side effects, including respiratory depression, tolerance, and a high potential for addiction.[1][2] This has driven a concerted effort to develop analgesics with improved safety profiles.
Deltorphins, a class of peptides isolated from the skin of Phyllomedusa frogs, represent a significant breakthrough in this endeavor.[3][4] These peptides, particularly Deltorphin C, exhibit exceptional affinity and selectivity for the DOR.[3][4][5] By selectively targeting the DOR, there is a potential to achieve potent analgesia while mitigating the severe adverse effects associated with MOR activation. This guide will provide the technical foundation for understanding and evaluating the binding characteristics of Deltorphin C.
The Molecular Architecture of Deltorphin C's Selectivity
Deltorphins are a family of linear heptapeptides that possess a high affinity and selectivity for delta opioid binding sites.[3][4] The remarkable selectivity of Deltorphin C is largely attributed to its unique amino acid sequence and the presence of a D-amino acid at the second position, which is a common feature among deltorphins and dermorphins.[3] This structural feature confers a specific conformation that favors interaction with the DOR binding pocket. While the N-terminal sequence Tyr-D-Xaa-Phe appears to be crucial for activating both mu and delta opioid receptors, the C-terminal region of the peptide is believed to be responsible for the high receptor selectivity.[3][4][5] Modifications to the C-terminal residues have been shown to significantly impact both affinity and selectivity.[6]
Quantifying Binding Affinity: The Radioligand Binding Assay
The definitive method for determining the binding affinity of a compound to a receptor is the radioligand binding assay.[7][8] This competitive assay measures the ability of an unlabeled compound (Deltorphin C) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Assay Principle
The assay is performed by incubating cell membranes expressing the receptor of interest (DOR or MOR) with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is then measured. From the resulting competition curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Detailed Experimental Protocol
The following protocol provides a standardized workflow for determining the Ki of Deltorphin C for DOR and MOR.
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from cell lines stably expressing human DOR or MOR (e.g., HEK293 or CHO cells).[9][10]
-
Radioligands:
-
Unlabeled Ligand: Deltorphin C.
-
Non-specific Binding Control: Naloxone or another suitable opioid receptor antagonist.
-
Assay Buffer: e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]
-
Instrumentation: 96-well filter plates, a cell harvester, and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of Deltorphin C.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Deltorphin C. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of naloxone).[12]
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 45 minutes at 35°C).[11]
-
Harvesting: Rapidly filter the contents of the wells through the filter plates and wash with ice-cold buffer to separate bound from unbound radioligand.[12]
-
Counting: Add scintillation cocktail to the dried filters and measure the radioactivity.[12]
-
Data Analysis: Calculate the specific binding and plot it against the log of the Deltorphin C concentration. Fit the data to a sigmoidal curve to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Radioligand binding assay workflow.
Comparative Binding Affinity of Deltorphin C
The following table summarizes representative binding affinity data for Deltorphin C at DOR and MOR.
| Ligand | Receptor | Binding Affinity (Ki in nM) | Selectivity (MOR Ki / DOR Ki) |
| Deltorphin C | DOR | 0.80[13] | >1250-fold[13] |
| MOR | >1000[13] |
These data clearly demonstrate the high affinity and remarkable selectivity of Deltorphin C for the delta-opioid receptor.
Downstream Signaling Pathways
Both DOR and MOR are inhibitory G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events.[1][14]
Caption: Opioid receptor signaling cascade.
Key downstream signaling events include:
-
Inhibition of adenylyl cyclase , leading to decreased intracellular cAMP levels.[1][15]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , resulting in hyperpolarization.[1]
-
Inhibition of voltage-gated calcium channels , which reduces neurotransmitter release.[1]
-
Activation of the mitogen-activated protein kinase (MAPK) cascade .[2]
Conclusion
Deltorphin C stands out as a powerful tool for investigating the therapeutic potential of the delta-opioid system. Its high affinity and selectivity, quantifiable through robust methods like radioligand binding assays, make it a valuable lead compound in the quest for safer and more effective analgesics. A thorough understanding of its binding characteristics is essential for the rational design of novel DOR agonists with optimized pharmacological profiles.
References
- Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2025). Frontiers.
- Biased signaling of Mu opioid receptors involves distinct pathways. The...
- Law, P. Y., Reggio, P. H., & Loh, H. H. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.
- Fenalti, G., Giguere, P. M., Katritch, V., Huang, X. P., Thompson, A. A., Cherezov, V., Roth, B. L., & Stevens, R. C. (2014). Molecular Control of δ-Opioid Receptor Signaling. PMC.
- Salvadori, S., Marastoni, M., Balboni, G., Borea, P. A., Morari, M., & Tomatis, R. (1991). Structure-activity relationships of the delta-opioid-selective agonists, deltorphins. PubMed.
- Mu-opioid receptor. Wikipedia.
- Assay in Summary_ki. BindingDB.
- Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS.
- The Delta-Opioid Receptor; a Target for the Tre
- Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. (2013). MDPI.
- Alexander, R. P. D., & Bender, K. J. (2025). Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and targ. eScholarship.org.
- Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., Negri, L., Corsi, R., Severini, C., Barra, D., Simmaco, M., & Kreil, G. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PubMed.
- Radioligand Binding Assay for an Exon 11-Associ
- Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
- Lazarus, L. H., Salvadori, S., Tomatis, R., Wilson, W. E., & Frye, R. (1995). Phe3-substituted analogues of deltorphin C. Spatial conformation and topography of the aromatic ring in peptide recognition by delta opioid receptors. PubMed.
- A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. (1984). PubMed.
- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). PubMed.
- MOR (A), DOR (B) and KOR (C) binding affinity of the morphine analogues Figure legend.
- Lazarus, L. H., Bryant, S. D., Cooper, P. S., & Salvadori, S. (1993). Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity. PubMed.
- Deltorphin. Wikipedia.
- Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., Negri, L., Corsi, R., Severini, C., Barra, D., Simmaco, M., & Kreil, G. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PMC.
- Phe3-substituted analogs of deltorphin C. Spatial conformation and topography of the aromatic ring in peptide recognition by .delta. opioid receptors.
- A Head-to-Head Comparison of Deltorphin and Dermorphin: Mu vs. Delta Opioid Receptor Activity. Benchchem.
- Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. (2020).
- Aldrich, J. V., Patkar, K. A., McLaughlin, J. P., & Navratilova, E. (2010). Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. PMC.
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo.
- Schullery, S. E., Mohammedshah, T., Makhlouf, H., Marks, E. L., Wilenkin, B. S., Escobar, S., Mousigian, C., & Heyl, D. L. (1997). Binding to delta and mu opioid receptors by deltorphin I/II analogues modified at the Phe3 and Asp4/Glu4 side chains. PubMed.
- δ receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. benchchem.com [benchchem.com]
- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability of Deltorphin C Trifluoroacetate Salt
Abstract
Deltorphin C, a potent and highly selective δ-opioid receptor agonist, holds significant promise in pharmacological research. Typically synthesized and purified using methods that result in its isolation as a trifluoroacetate (TFA) salt, understanding its chemical stability is paramount for ensuring data integrity, defining storage conditions, and guiding formulation development. This technical guide provides a comprehensive analysis of the intrinsic chemical stability of Deltorphin C TFA salt. We will explore its primary degradation pathways based on its amino acid sequence, discuss the influence of the TFA counterion, and present a robust framework for a comprehensive stability assessment program, complete with detailed experimental protocols and data interpretation strategies.
Introduction: Deltorphin C and the Significance of the Trifluoroacetate Salt
Deltorphin C is a naturally occurring heptapeptide first isolated from the skin of frogs from the Phyllomedusa genus.[1] Its amino acid sequence is Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ .[1][2] This peptide has garnered considerable interest due to its high affinity and exceptional selectivity for the δ-opioid receptor, making it an invaluable tool for pain research and the development of novel analgesics with potentially fewer side effects than traditional µ-opioid agonists.[1]
In the context of research and early drug development, peptides like Deltorphin C are most commonly produced by Solid-Phase Peptide Synthesis (SPPS).[3][4] The final steps of this process typically involve cleavage from the resin support and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), both of which utilize trifluoroacetic acid (TFA).[3][5][6] Consequently, the final lyophilized product is a peptide-TFA salt, where the anionic TFA counterion is ionically paired with positively charged groups on the peptide, such as the N-terminal amine.[5][6][7][8] While this form is convenient for initial studies, the TFA counterion can influence the peptide's physicochemical properties, including its stability, solubility, and even its biological activity.[6][8] Therefore, a thorough stability analysis of the TFA salt form is a critical, foundational step in its development lifecycle.
Predicted Chemical Degradation Pathways of Deltorphin C
The stability of a peptide is intrinsically linked to its amino acid sequence. By examining the structure of Deltorphin C (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂), we can predict its most probable chemical instability points. The primary degradation mechanisms involve reactions that break or form covalent bonds, leading to new chemical entities.[2]
Hydrolysis and Isomerization at Aspartic Acid
The most significant predicted liability for Deltorphin C is the presence of an Aspartic Acid (Asp) residue. Asp-containing peptides are highly susceptible to degradation, particularly through the formation of a cyclic succinimide intermediate. This intermediate can subsequently hydrolyze to form either the original Asp residue or, more commonly, a β-aspartyl isomer known as iso-aspartate (iso-Asp). This isomerization introduces a kink in the peptide backbone, which can alter its conformation and potentially reduce or eliminate its biological activity. Furthermore, the succinimide intermediate can lead to cleavage of the peptide backbone, especially at Asp-Pro or Asp-Gly sequences; while Deltorphin C contains an Asp-Val bond, this site remains a primary concern for instability.
General Peptide Bond Hydrolysis
Like all peptides, the amide bonds forming the backbone of Deltorphin C are susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature.[2] Extreme pH values should be avoided during storage and handling in aqueous solutions to minimize the rate of backbone cleavage, which would result in fragmented, inactive peptides.
Oxidation of Aromatic Residues
The sequence of Deltorphin C contains two aromatic amino acids, Tyrosine (Tyr) and Phenylalanine (Phe). These residues are susceptible to oxidation, particularly when exposed to light (photo-oxidation), metal ions, or reactive oxygen species. Oxidation of these residues can lead to a loss of biological activity. While less reactive than Methionine or Cysteine (which are absent in Deltorphin C), this pathway must be investigated, especially under photostability stress conditions.
Deamidation of the C-Terminal Amide
The C-terminus of Deltorphin C is an amide (Gly-NH₂). C-terminal amides can undergo hydrolysis, particularly under acidic conditions, to form a C-terminal carboxylic acid.[2] This modification alters the charge and structure of the peptide, which can impact its receptor binding and overall efficacy.
The diagram below illustrates the key potential degradation points within the Deltorphin C sequence.
Caption: Predicted degradation sites on the Deltorphin C peptide.
A Framework for Comprehensive Stability Analysis
A robust stability testing program is essential to understand the degradation profile of Deltorphin C TFA salt. This program should include long-term and accelerated stability studies, as well as forced degradation (stress testing) to identify all potential degradation products and establish stability-indicating analytical methods. This approach is aligned with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
The Role of Forced Degradation Studies
Forced degradation studies are the cornerstone of a stability program. By subjecting the peptide to harsh conditions (e.g., strong acid/base, oxidation, high heat, intense light), we can purposefully generate degradation products. The primary objectives of these studies are:
-
To Elucidate Degradation Pathways: Confirming the predicted degradation mechanisms and identifying any unexpected liabilities.
-
To Develop and Validate Stability-Indicating Methods: Ensuring the primary analytical method (typically RP-HPLC) can separate the intact Deltorphin C from all its degradation products and impurities. This is crucial for accurately quantifying the peptide's purity and potency over time.
-
To Inform Formulation and Packaging Decisions: Understanding how the peptide degrades helps in selecting appropriate excipients, buffers, and protective packaging to enhance stability.
The following diagram outlines a logical workflow for a comprehensive stability analysis program.
Caption: Workflow for a Deltorphin C stability assessment program.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments in the stability analysis of Deltorphin C TFA salt.
Protocol: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method capable of resolving intact Deltorphin C from all potential degradation products generated during forced degradation.
Methodology:
-
Column Selection: Start with a C18 stationary phase (e.g., 100 Å pore size, 3.5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution: Develop a linear gradient to ensure separation. An initial starting point could be:
-
Time 0-5 min: 20% B
-
Time 5-25 min: 20% to 60% B
-
Time 25-27 min: 60% to 90% B
-
Time 27-30 min: Hold at 90% B
-
Time 30-32 min: 90% to 20% B
-
Time 32-40 min: Re-equilibration at 20% B
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (for aromatic residues).
-
Injection Volume: 20 µL
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate "peak purity" of the main Deltorphin C peak in stressed samples using a photodiode array (PDA) detector or mass spectrometry.
Protocol: Forced Degradation Studies
Objective: To generate potential degradation products of Deltorphin C under various stress conditions. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.
General Sample Preparation: Prepare a stock solution of Deltorphin C TFA salt at 1 mg/mL in water or a suitable buffer.
Methodology:
-
Acid Hydrolysis:
-
Mix the peptide stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the peptide stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the peptide stock solution with hydrogen peroxide to achieve a final H₂O₂ concentration of 0.1-3%.
-
Incubate at room temperature (25°C), protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Solution: Incubate the peptide stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Solid State: Place lyophilized peptide powder in a controlled temperature oven (e.g., 80°C).
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days) and prepare for HPLC analysis.
-
-
Photostability:
-
Expose both the solid peptide and the peptide solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze samples after exposure.
-
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in clear, structured tables for easy comparison and trend analysis.
Table 1: Example Stability Data Summary for Deltorphin C TFA Salt under Forced Degradation
| Stress Condition | Incubation Time (hours) | % Intact Deltorphin C Remaining | % Total Impurities | Major Degradant Peak (Retention Time) |
| Control (T=0) | 0 | 100.0 | 0.5 | - |
| 0.1 M HCl, 60°C | 8 | 85.2 | 14.8 | 15.2 min |
| 0.1 M NaOH, 25°C | 4 | 89.7 | 10.3 | 14.8 min, 16.1 min |
| 0.5% H₂O₂, 25°C | 24 | 96.5 | 3.5 | 18.5 min |
| 80°C (Solution) | 48 | 91.3 | 8.7 | 15.2 min |
| ICH Light Exposure | - | 98.1 | 1.9 | 19.2 min |
Interpretation:
-
Peak Identification: The primary goal is to correlate the new peaks appearing in the chromatograms with specific degradation products. This is achieved by coupling the HPLC system to a mass spectrometer (LC-MS). For example, a mass increase of +16 Da in a peak from an oxidative stress sample would suggest oxidation. A peak with the same mass as the parent peptide but a different retention time, especially under acid/base stress, strongly suggests isomerization (e.g., iso-Asp formation).
-
Kinetics and Pathway Analysis: By analyzing the rate of degradation under different conditions, the primary stability liabilities can be confirmed. For Deltorphin C, one would expect to see significant formation of iso-Asp isomers under both acidic and basic conditions, confirming the Asp residue as the most labile site.
-
Impact of TFA: While TFA itself is stable, its presence can affect the pH of the microenvironment of the lyophilized solid and influence aggregation propensity in solution.[5][8] During stability studies, it is important to monitor for physical changes like aggregation or precipitation, which can be exacerbated by the peptide salt form.[1][2]
Storage and Handling Recommendations
Based on the principles of peptide stability, the following recommendations are provided for Deltorphin C trifluoroacetate salt:
-
Long-Term Storage: For maximum stability, the lyophilized peptide should be stored at -20°C or -80°C in a sealed container with a desiccant to protect it from moisture.
-
Solution Storage: Once reconstituted in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause physical degradation.
-
Handling: Avoid exposure to high temperatures, extreme pH, and direct light. Use buffered solutions within a pH range of 4-6 to minimize hydrolysis and deamidation rates.[1]
Conclusion
The chemical stability of Deltorphin C trifluoroacetate salt is governed by its amino acid sequence. The primary anticipated degradation pathway is isomerization and hydrolysis at the Aspartic Acid-4 residue. Secondary pathways include general peptide bond hydrolysis and potential photo-oxidation of the Tyr-1 and Phe-3 residues. The trifluoroacetate counterion, a remnant of synthesis, is an important consideration that can influence the peptide's overall physicochemical behavior.
A systematic stability program, initiated with comprehensive forced degradation studies and supported by a validated stability-indicating HPLC method, is essential for fully characterizing the degradation profile. The insights gained from such an analysis are critical for establishing appropriate storage conditions, ensuring the reliability of research data, and providing the foundational knowledge required for any future formulation and drug development efforts.
References
-
Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia MDPI. [Link]
-
Peptide Stability in Formulations | R&D Guide for Success. (2025, July 10). Nutri-Echo. [Link]
-
Which salt form should I choose for my peptide?. AmbioPharm. [Link]
-
Peptide Storage & Stability: A Definitive Guide. Paradigm Peptides. [Link]
-
What Are the FDA Requirements for Peptide Characterization?. (2025, November 27). Quay Pharma. [Link]
-
Peptide Development. Coriolis Pharma. [Link]
-
Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Solid-state chemical stability of proteins and peptides. Journal of Pharmaceutical Sciences, 99(4), 1706-1721. [Link]
-
Acedo, J. Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 439. [Link]
-
Deltorphin I. Grokipedia. [Link]
-
Peptide Therapeutics Manufacturing: A comprehensive guide. (2025, October 31). PharmaSource. [Link]
-
Should I Have TFA Removed from My Peptide?. (2025, July 10). LifeTein. [Link]
-
Formulation and Delivery of Proteins and Peptides. ACS Publications. [Link]
-
Deltorphin I. Wikipedia. [Link]
-
Moore, J. V., et al. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International. [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019, July 18). GenScript. [Link]
-
Deltorphin. Wikipedia. [Link]
-
Cao, Y., et al. (2021). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. Journal of Drug Targeting, 29(8), 844-856. [Link]
-
S. Yang, et al. (2021). Machine learning prediction of methionine and tryptophan photooxidation susceptibility. mAbs, 13(1). [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]
-
Corradin, G., & Fasman, G. D. (1974). Oxidation of Therapeutic Proteins and Peptides: Structural and Biological Consequences. European Journal of Biochemistry, 41(2), 467-475. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. [Link]
-
Mazzeo, G., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4158-4166. [Link]
-
Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho Pharmaceuticals. [Link]
-
P., S. K. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. [Link]
-
Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. (1989). PNAS. [Link]
-
Advanced analytical techniques are essential for ensuring product stability, quality, and regulatory compliance. (2025, March 24). Separation Science. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Sources
- 1. Deltorphin I - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Deltorphin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Deltorphin II, ala(2)- | C38H54N8O10 | CID 123795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deltorphin I, ala(2)- | C37H52N8O10 | CID 10055958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Note: Optimization of Deltorphin C (TFA) Stock Solutions
Topic: Optimal Solvent for Deltorphin C Trifluoroacetate Stock Solution Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1][2]
Solvent Selection, Reconstitution, and Stability Protocols
Executive Summary
Deltorphin C (also known as Deltorphin I or [D-Ala²]-Deltorphin) is a highly selective
The Optimal Solvent:
-
For Long-Term Storage & High Concentration (>5 mg/mL): Anhydrous Dimethyl Sulfoxide (DMSO) .[1][2][3]
-
For Immediate Use / In Vivo Applications: Sterile Deionized Water (degassed).[1][2][3]
-
Critical Restriction: Do NOT attempt to dissolve the lyophilized powder directly in Phosphate Buffered Saline (PBS) or other neutral buffers (pH 7.2–7.4).[1][2][3] This often results in precipitation due to the peptide reaching its isoelectric point (pI).[1][2][3]
Physicochemical Analysis & Solubility Mechanics[2][3]
The "TFA Effect" and pH Dependency
Deltorphin C (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) contains both acidic (Asp) and hydrophobic (Phe, Val, Val) residues.[1][2][3]
-
In Lyophilized Form (TFA Salt): The trifluoroacetic acid counterion renders the solid acidic.[1][2][3]
-
In Water: Dissolution creates an acidic environment (pH ~3.0–4.0).[1][2][3] At this pH, the Aspartate residue is protonated (neutral, -COOH) and the N-terminus is protonated (positive, -NH₃⁺).[1][2][3] The net charge is +1 , promoting high solubility (>50 mg/mL).[1][2][3]
-
In PBS (pH 7.4): The Aspartate deprotonates (-COO⁻) while the N-terminus remains positive (-NH₃⁺).[1][2][3] The peptide becomes zwitterionic (net charge ~0) .[1][2][3] This charge neutrality, combined with the hydrophobic patch (Phe-Val-Val), dramatically reduces solubility (often <0.25 mg/mL) and drives aggregation.[1][2][3]
Solvent Compatibility Matrix[2][3]
| Solvent | Solubility Limit | Stability | Application |
| Anhydrous DMSO | ~25–50 mg/mL | High (Months at -20°C) | Primary Stock Solution |
| Sterile Water | ≥ 50 mg/mL | Medium (Days at 4°C) | In vivo / Acute Assays |
| PBS (pH 7.2) | < 0.25 mg/mL | Low (Precipitation Risk) | Final Dilution Only |
| Ethanol | ~1 mg/mL | Low | Not Recommended |
| DMF | ~10–15 mg/mL | High | Alternative to DMSO |
Decision Logic for Solvent Selection
The following diagram illustrates the critical decision pathways for reconstituting Deltorphin C based on your experimental end-point.
Figure 1: Decision tree for selecting the optimal reconstitution solvent based on experimental requirements.
Detailed Protocols
Protocol A: Preparation of High-Stability Master Stock (DMSO)
Best for: In vitro assays, long-term storage, and creating a library of aliquots.[1][2][3]
Reagents:
Procedure:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder.
-
Calculation: Calculate the volume of DMSO required to reach a concentration of 10 mM .
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently for 10–20 seconds. Ensure the solution is clear and colorless.
-
Aliquoting: Dispense into small aliquots (e.g., 10–50 µL) in sterile polypropylene tubes.
-
Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
-
Note: Protect from light and moisture.
-
Protocol B: Preparation of Aqueous Stock (Water)
Best for: In vivo injections or assays where DMSO interference is a concern.[1][2][3]
Reagents:
Procedure:
-
Equilibration: Warm vial to RT.
-
Dissolution: Add sterile water to achieve a concentration of 1–5 mg/mL .
-
Note: The solution will be acidic. This acidity is necessary for stability.
-
-
Verification: Vortex until fully dissolved. Centrifuge briefly to collect droplets.
-
Usage: Use immediately.
-
Dilution for Injection:
-
Just prior to administration, dilute the aqueous stock into the final vehicle (e.g., PBS or Saline).[2][3]
-
Crucial Step: Add the peptide stock into the buffer slowly while vortexing. Ensure the final concentration is below the solubility limit in neutral pH (typically <0.1 mg/mL is safe; higher concentrations may require testing).[1][2][3]
-
Quality Control & Troubleshooting
Verification Workflow
Before committing valuable biological samples, validate the stock solution.
Figure 2: Quality control workflow for validated stock solutions.
Troubleshooting Table
| Issue | Cause | Solution |
| Cloudiness upon adding PBS | Isoelectric precipitation (pH ~7) | Dilute further; ensure final conc. is <0.1 mg/mL. Or use a vehicle with slightly lower pH. |
| Gel formation in DMSO | Moisture contamination | Use fresh, anhydrous DMSO. Sonicate (30s) to break aggregates. |
| Loss of activity | Repeated freeze-thaw | Discard aliquot. Always use single-use aliquots. |
References
-
Erspamer, V., et al. (1989).[2][3] Deltorphins: A family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites.[5][6][7] Proceedings of the National Academy of Sciences. Retrieved from [Link]
Sources
- 1. Deltorphin C (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deltorphin C Administration: A Comparative Guide to Intrathecal and Intracerebroventricular Routes
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Potency of a Selective Delta-Opioid Agonist
Deltorphin C, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, stands as a powerful research tool due to its high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] Its structure, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2, distinguishes it from other endogenous opioid peptides and contributes to its potent bioactivity.[2] The primary mechanism of action for Deltorphin C involves binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity, ultimately leading to a decrease in neuronal excitability.[4] This signaling cascade is central to its analgesic and other neuromodulatory effects.
Due to their peptidic nature, deltorphins and similar compounds face significant challenges in crossing the blood-brain barrier (BBB) when administered systemically, although they exhibit a higher penetration rate than many other opioid peptides.[1][5] To directly investigate their effects on the central nervous system (CNS) and bypass the BBB, direct administration into the cerebrospinal fluid (CSF) is the preferred experimental approach.[6] The two most common routes for this are intrathecal (IT) and intracerebroventricular (ICV) injections.
The choice between IT and ICV administration is a critical experimental design decision, as it determines the primary site of action within the CNS.
-
Intrathecal (IT) administration delivers the compound directly into the subarachnoid space of the spinal cord, targeting opioid receptors located on spinal neurons and the terminals of primary afferent fibers.[7][8] This route is ideal for studying spinal mechanisms of nociception.
-
Intracerebroventricular (ICV) administration introduces the compound into the brain's ventricular system, allowing it to circulate throughout the CSF and access various periventricular brain regions.[6][9] This method is suited for investigating the supraspinal effects of a compound, targeting brain structures involved in pain perception, mood, and reward.[10]
This guide provides a detailed comparative analysis and step-by-step protocols for both administration routes, enabling researchers to make informed decisions and execute these procedures with precision and reproducibility.
Deltorphin C Signaling Pathway
Caption: Deltorphin C binds to the δ-opioid receptor, activating an inhibitory G-protein which in turn inhibits adenylyl cyclase, leading to reduced neuronal excitability.
Comparative Analysis: Intrathecal vs. Intracerebroventricular Administration
The selection of an administration route is dictated by the scientific question. If the hypothesis centers on spinal cord-mediated analgesia, IT is the logical choice. If the focus is on brain-level functions or descending pain modulation, ICV is more appropriate.
Conceptual Overview of CNS Drug Delivery Routes
Caption: ICV administration targets brain ventricles for supraspinal effects, while IT administration targets the spinal subarachnoid space for spinal-level effects.
Data Summary: Comparison of Administration Routes
| Parameter | Intrathecal (IT) Administration | Intracerebroventricular (ICV) Administration |
| Primary Target Site | Spinal Cord (specifically the dorsal horn)[7] | Periventricular brain regions (e.g., thalamus, periaqueductal gray)[9] |
| Primary Physiological Effect | Modulation of nociceptive signals at the spinal level. | Engagement of supraspinal analgesic pathways, mood, and reward systems.[10] |
| Advantages | - Spatially restricted action, isolating spinal effects.- Lower doses required for spinal targets.- Technically simpler for acute injections than stereotaxic surgery.[11] | - Broad distribution throughout the CNS via CSF circulation.[6]- Allows for the study of centrally-mediated behaviors.- Established, reproducible coordinates for targeting. |
| Disadvantages | - Limited distribution to the brain.- Risk of spinal cord injury with poor technique.[12]- Catheter placement can be challenging. | - Requires invasive stereotaxic surgery.[13]- More complex post-operative care.- Potential for leakage into peripheral circulation. |
| Typical Injection Volume (Rodent) | Mice: 5-10 µL[7][12]Rats: 10-50 µL[7][12] | Mice: 2-5 µL[14]Rats: 5-10 µL[15] |
| Procedural Approach | Lumbar puncture or chronic catheter implantation.[16][17] | Stereotaxic surgery for guide cannula implantation.[18] |
| Confirmation of Placement | Tail-flick reflex, CSF backflow, or dye injection post-mortem.[17] | Histological verification, dye injection, or observing specific behavioral responses.[6] |
Protocols for Deltorphin C Administration
Critical Pre-Protocol Note: All animal procedures must be performed in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Aseptic surgical techniques are mandatory to prevent infection.[19] Adequate anesthesia and analgesia must be provided.[14][20]
Protocol 1: Intrathecal (IT) Administration via Acute Lumbar Puncture (Mouse Model)
This protocol describes a method for a single injection into the lumbar intrathecal space, a technique that is rapid and avoids surgery for terminal or single-timepoint studies.[11]
Materials and Reagents:
-
Deltorphin C (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9%) or artificial CSF (aCSF)
-
Anesthetic (e.g., Isoflurane)
-
30-gauge, 0.5-inch hypodermic needle attached to a 25 µL Hamilton syringe
-
Povidone-iodine and 70% ethanol swabs
-
Heating pad to maintain body temperature
Step-by-Step Methodology:
-
Preparation of Deltorphin C Solution: Reconstitute lyophilized Deltorphin C in sterile saline or aCSF to the desired final concentration. Ensure the solution is vortexed and fully dissolved. The final injection volume should be 5-10 µL.[7][12]
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[19] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the mouse in a prone position on a heating pad. Firmly arch the mouse's back to open the intervertebral spaces of the lumbar region. This can be achieved by holding the iliac crests.
-
Injection Site Identification: Palpate the spine in the lower back to identify the L5-L6 intervertebral space. This is typically at the highest point of the pelvic girdle.[21]
-
Injection:
-
Sterilize the skin over the injection site with povidone-iodine followed by 70% ethanol.
-
Insert the 30G needle, bevel up, precisely in the midline between the L5 and L6 spinous processes.[11]
-
A slight "pop" may be felt as the needle penetrates the dura mater. A characteristic flick of the tail is a reliable indicator of successful entry into the subarachnoid space.[17]
-
Slowly inject the 5-10 µL volume over approximately 10-15 seconds to avoid increasing intracranial pressure.
-
-
Post-Injection Recovery:
-
Withdraw the needle smoothly.
-
Allow the animal to recover from anesthesia on a heating pad. Monitor the animal for any signs of neurological deficit, such as paralysis or abnormal gait.
-
Workflow for Acute Intrathecal Injection
Caption: Two-part workflow for ICV studies: surgical implantation of a guide cannula followed by the injection procedure after a recovery period.
Validation, Troubleshooting, and Data Interpretation
-
Self-Validating Systems: A robust protocol includes confirmation steps. For ICV surgery, post-mortem verification is essential. After the final experiment, inject a small volume of dye (e.g., Evans Blue) through the cannula. Perfuse the animal and section the brain to visually confirm that the dye has filled the ventricular system. [6]For IT injections, consistent behavioral outcomes (e.g., dose-dependent analgesia) across a cohort can serve as functional validation.
-
Troubleshooting Common Issues:
-
No Tail Flick (IT): The needle is likely not in the subarachnoid space. Re-palpate the vertebrae and attempt re-insertion. Do not proceed with the injection if placement is uncertain.
-
Neurological Deficit Post-IT Injection: This may indicate spinal cord injury. The injection volume may have been too large or administered too quickly. Refine the technique on practice animals.
-
Blocked Cannula (ICV): The dummy cannula may not have been seated properly, or tissue may have grown over the tip. Attempt to gently clear it with a sterile stylet. If it cannot be cleared, the animal cannot be used for the study.
-
Leaking Implant (ICV): The dental cement may not have adhered properly to the skull. Ensure the skull is completely dry before application.
-
-
Interpreting Results: Deltorphin C, being a δ-opioid agonist, is expected to produce antinociception, particularly in models of persistent inflammatory or neuropathic pain. [22]When administered intrathecally, effects such as an increase in paw withdrawal latency to a thermal stimulus or an increased threshold to mechanical stimuli should be localized and primarily reflect spinal mechanisms. Following ICV administration, observed analgesia would be attributed to the engagement of supraspinal circuits, potentially including descending inhibitory pathways that modulate spinal cord activity. [23]Comparing the dose-response curves between the two routes can elucidate the relative contribution of spinal versus supraspinal δ-opioid receptors to the overall analgesic effect of Deltorphin C.
References
- A new procedure for lumbar puncture in the mouse (intrathecal injection) preliminary report. (n.d.).
- Unveiling Nature's Analgesics: A Technical Guide to Deltorphins and Related Peptides from Natural Sources - Benchchem. (n.d.).
- Deltorphin - Wikipedia. (n.d.).
- Optimization of Intrathecal Administration in the Rat - Charles River Laboratories. (n.d.).
- A Modified Method for Intrathecal Catheterization in Rats - JoVE. (2025, February 14).
- AN INEXPENSIVE METHOD FOR FABRICATION OF INTRACEREBRO- VENTRICULAR CANNULAE FOR RATS. (n.d.).
-
Rodent intracerebroventricular AAV injections | Protocols.io. (2023, May 9). Retrieved February 15, 2026, from [Link]
- Deltorphins - selective δ-opioid receptor agonists. (n.d.).
-
Evaluation of Longevity of Intracerebroventricle Cannulation (IVC) in Rats and Mice | Charles River Laboratories. (n.d.). Retrieved February 15, 2026, from [Link]
-
Procedures and Applications of Epidural and Intrathecal Injection - Encyclopedia.pub. (2023, May 23). Retrieved February 15, 2026, from [Link]
-
Direct Intrathecal Drug Delivery in Mice for Detecting In Vivo Effects of cGMP on Pain Processing | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC - NIH. (2013, May 12). Retrieved February 15, 2026, from [Link]
-
Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed. (2024, June 15). Retrieved February 15, 2026, from [Link]
-
Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC. (2023, May 10). Retrieved February 15, 2026, from [Link]
-
Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC. (2023, August 14). Retrieved February 15, 2026, from [Link]
-
An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC - NIH. (2021, August 6). Retrieved February 15, 2026, from [Link]
-
SOP 10.11 Brain Cannula Placement in Rats using Stereotaxic Frame - Queen's University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Intracerebroventricular Administration of Amyloid β-protein Oligomers Selectively Increases Dorsal Hippocampal Dialysate Glutamate Levels in the Awake Rat - MDPI. (2008, November 19). Retrieved February 15, 2026, from [Link]
-
Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Deltorphin transport across the blood–brain barrier - PNAS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Delta opioid receptor activation modulates affective pain and modality- eScholarship.org. (2020, June 4). Retrieved February 15, 2026, from [Link]
-
Effects of intrathecal and intracerebroventricular buprenorphine on a C-fiber reflex in the rat. (n.d.). Retrieved February 15, 2026, from [Link]
-
CONSIDERATIONS FOR NEUROSCIENCE TRIALS WITH INTRATHECAL DELIVERY AND OTHER METHODS OF DIRECT CNS ADMINISTRATION - Medpace. (n.d.). Retrieved February 15, 2026, from [Link]
-
Analgesic effects of intraventricular and intrathecal injection of morphine and ketocyclazocine in the infant rat - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
The role of endogenous opioid neuropeptides in neurostimulation-driven analgesia - Frontiers. (2022, December 14). Retrieved February 15, 2026, from [Link]
Sources
- 1. Deltorphin - Wikipedia [en.wikipedia.org]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of endogenous opioid neuropeptides in neurostimulation-driven analgesia [frontiersin.org]
- 9. medpace.com [medpace.com]
- 10. Effects of intrathecal and intracerebroventricular buprenorphine on a C-fiber reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. ijpp.com [ijpp.com]
- 16. criver.com [criver.com]
- 17. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 18. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. Analgesic effects of intraventricular and intrathecal injection of morphine and ketocyclazocine in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Deltorphin C Trifluoroacetate Salt Storage & Handling
Part 1: Executive Summary & Core Directive
Deltorphin C (also known as Deltorphin I) is a highly selective
The Critical Insight: The presence of the TFA counterion renders the lyophilized peptide highly hygroscopic . The primary mechanism of degradation for Deltorphin C is not oxidation (as it lacks Met/Cys), but hydrolysis and aspartimide formation driven by moisture absorption and the acidic micro-environment created by the TFA ions upon hydration. Furthermore, the hydrophobic Val-Val motif predisposes the peptide to aggregation in aqueous solutions if not properly solubilized.
Shelf Life Overview:
| State | Condition | Shelf Life |
|---|---|---|
| Lyophilized Powder | -20°C (Desiccated) | 24 Months |
| Lyophilized Powder | -80°C (Desiccated) | > 36 Months |
| Solubilized (Stock) | -80°C (in DMSO) | 6 Months |
| Solubilized (Working) | 4°C | < 24 Hours |[1][2]
Part 2: Physicochemical Identity
Understanding the molecule is the first step to preserving it.
| Parameter | Specification |
| Peptide Name | Deltorphin C (Deltorphin I) |
| Sequence | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ |
| Formula | C₃₇H₅₂N₈O₁₀[1][2][4] · xCF₃COOH |
| Molecular Weight | 768.9 g/mol (Free Base) |
| Isoelectric Point (pI) | ~5.5 (Theoretical) |
| Hydrophobicity | Moderate (Contains Phe, Val-Val motif) |
| Counterion | Trifluoroacetate (TFA) - Strong acid salt |
| Solubility | DMSO (Best), DMF, Water (pH dependent) |
Part 3: Mechanisms of Degradation (The "Why")[1][2]
To ensure scientific integrity, we must address the specific vulnerabilities of Deltorphin C:
-
TFA-Induced Acidification: Upon reconstitution in unbuffered water, the TFA counterions dissociate, potentially dropping the pH to ~2–3. While the peptide is relatively stable, this acidic environment can accelerate acid-catalyzed hydrolysis of the peptide bonds over time.
-
Aspartimide Formation: The Aspartic Acid (Asp) residue at position 4 is prone to cyclization to form an aspartimide intermediate, especially if the pH drifts or if moisture is present in the powder. This results in a loss of biological potency.
-
Beta-Sheet Aggregation: The Val-Val motif is a known beta-sheet promoter.[1] If the peptide is reconstituted directly in high-salt buffers without an initial organic solvent step, it may form non-covalent aggregates that are invisible to the naked eye but reduce receptor binding affinity.
Part 4: Detailed Protocols
Protocol A: Receiving and Long-Term Storage
Objective: Prevent moisture entry and maintain the amorphous structure of the lyophilized cake.[1]
-
Arrival Inspection: Upon receipt, inspect the vial. The product should appear as a white to off-white "fluff" or cake.[1] If the cake has collapsed into a sticky film, moisture ingress has occurred; reject the lot .
-
Equilibration (Crucial Step):
-
Do NOT open the vial immediately upon removal from the shipping box if it is cold.
-
Place the sealed vial in a desiccator at room temperature for 1 hour .
-
Reasoning: Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic TFA salt, initiating hydrolysis.
-
-
Secondary Containment:
-
Once equilibrated, place the original vial inside a secondary container (e.g., a 50mL Falcon tube) containing a sachet of silica gel desiccant.
-
Seal the secondary container with Parafilm.
-
-
Freezing: Store at -20°C for standard use or -80°C for archival storage.
Protocol B: Reconstitution and Solubilization
Objective: Create a stable stock solution without inducing aggregation.
Reagent Requirements:
-
Solvent A: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.[2]
Step-by-Step Procedure:
-
Calculate Volume: Determine the volume needed for a 10 mM stock concentration.
-
Example: For 1 mg of peptide (MW ~769), 10 mM requires ~130 µL of solvent.[2]
-
-
The "Organic First" Method:
-
Add DMSO to the vial equal to 10-20% of the final target volume.
-
Why? DMSO disrupts potential beta-sheet aggregates formed by the Val-Val hydrophobic patch and ensures complete solvation of the aromatic residues (Tyr, Phe).[1][2]
-
Gently swirl or vortex on low speed for 10 seconds. Ensure the powder is fully dissolved (solution should be clear).[2]
-
-
Dilution:
-
Slowly add Solvent B (Water/Buffer) to reach the final volume.[2]
-
Note: If using PBS, add it dropwise while vortexing. The sudden shift in ionic strength can sometimes precipitate peptides; the pre-solvation in DMSO prevents this.
-
-
pH Check (Self-Validation):
-
Spot 1 µL of the solution onto pH paper.
-
If pH < 4.0 (due to TFA), neutralize carefully with dilute NaOH or dilute into a buffered system (like PBS) immediately before use.[2] Do not store the stock at high pH.
-
Protocol C: Aliquoting and Stock Storage
Objective: Minimize freeze-thaw cycles.[1][2][5]
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) using low-protein-binding polypropylene tubes.
-
Avoid glass: Peptides can adsorb to glass surfaces at low concentrations.
-
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to prevent crystal formation that can shear the peptide.
-
Storage: Store at -80°C .
Part 5: Quality Control & Visualization[2]
QC Method: HPLC Verification
Before starting a critical in vivo or cell-based assay, verify peptide integrity.
-
Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (Tyr/Phe).[2]
-
Acceptance Criteria: Single peak >95% area. Impurities eluting earlier suggest hydrolysis; later peaks suggest aggregation.
Workflow Diagrams
Diagram 1: Storage & Handling Lifecycle
This workflow illustrates the critical decision points to prevent degradation.
Caption: Figure 1. Lifecycle management of Deltorphin C from receipt to stock storage, emphasizing the critical equilibration step to prevent moisture ingress.
Diagram 2: Reconstitution Decision Tree
This logic ensures solubility based on the peptide's specific chemistry.
Caption: Figure 2. The "Organic First" reconstitution strategy minimizes aggregation risks associated with the Val-Val motif.[1]
References
-
Cayman Chemical. Deltorphin C (trifluoroacetate salt) Product Information & Safety Data Sheet.[2] Retrieved from [1][2]
-
MedChemExpress. Deltorphin I (Deltorphin C) Solubility and Storage Guidelines. Retrieved from [1][2]
-
Bachem. Handling and Storage of Peptides: Guidelines for TFA Salts. Retrieved from [1][2]
-
Tocris Bioscience. [D-Ala2]-Deltorphin II Technical Data. Retrieved from [1][2]
-
Thermo Fisher Scientific. Peptide Handling Guidelines: Hygroscopicity and Oxidation. Retrieved from [1][2]
Sources
- 1. Deltorphin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. Deltorphin C (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. creative-peptides.com [creative-peptides.com]
- 8. vincibiochem.it [vincibiochem.it]
- 9. bachem.com [bachem.com]
handling trifluoroacetate salt peptides in cell culture
Application Note: Mastering Peptide Reconstitution & Trifluoroacetate (TFA) Management in Cell Culture
Executive Summary
For researchers utilizing synthetic peptides in cell culture, the counter-ion is often an overlooked variable that introduces significant experimental error. Over 95% of custom peptides are delivered as Trifluoroacetate (TFA) salts due to the nature of Reverse-Phase HPLC (RP-HPLC) purification. While TFA is excellent for chemical separation, it is a potent cellular toxin and pH disruptor.
This guide provides a definitive protocol for handling TFA-salt peptides, calculating true Net Peptide Content (NPC), and exchanging counter-ions to ensure data integrity in sensitive bioassays.
The "Hidden Mass" Problem: Understanding Peptide Stoichiometry
A common error in peptide handling is assuming that "1 mg" of powder contains 1 mg of active peptide. In reality, lyophilized peptides are complex mixtures of the peptide sequence, counter-ions (TFA), and bound water.
-
The Chemistry: TFA (
) binds to free amine groups (N-terminus, Arginine, Lysine, Histidine). A peptide with 3 basic residues will carry multiple TFA molecules. -
The Consequence: If you weigh 1 mg of powder without correcting for NPC, your actual molar concentration may be 10–40% lower than calculated.
Table 1: Comparative Analysis of Common Peptide Counter-Ions
| Feature | Trifluoroacetate (TFA) | Acetate (OAc) | Hydrochloride (HCl) |
| Origin | Standard RP-HPLC eluent | Ion exchange post-synthesis | Ion exchange post-synthesis |
| pKa (Acidity) | ~0.23 (Strong Acid) | ~4.76 (Weak Acid) | ~ -7 (Strong Acid) |
| Cytotoxicity | High (Inhibits proliferation) | Low / Negligible | Low (if pH neutralized) |
| Solubility | Excellent (Chaotropic agent) | Good | Variable (can aggregate) |
| Best Use | Analytical chemistry, HPLC | Cell culture, in vivo studies | Specific solubility needs |
Biological Impact of TFA
1. Acidification: TFA is a strong acid.[1] Dissolving a TFA-salt peptide in water yields a solution with pH < 2.0. Adding this directly to cell culture media (even buffered DMEM/RPMI) can locally overwhelm the buffering capacity, causing immediate shock or precipitation.
2. Direct Toxicity: Even when pH is neutralized, the trifluoroacetate ion (
-
Inhibition of Proliferation: Research by Cornish et al. demonstrated that TFA concentrations as low as 10 nM to 100 nM significantly inhibit osteoblast and chondrocyte proliferation [1].[2]
-
Metabolic Interference: TFA acts as a peroxisome proliferator and can alter lipid metabolism by activating PPAR-alpha [2].
Decision Matrix: To Exchange or Not to Exchange?
Not all experiments require salt exchange. Use this logic flow to determine your protocol.
Figure 1: Decision matrix for handling TFA salts based on assay sensitivity and concentration.
Protocol A: Accurate Reconstitution (Net Peptide Content)
Objective: Prepare a stock solution with a precise Molar concentration, accounting for the "dead weight" of TFA and water.
Prerequisites:
-
Peptide Molecular Weight (MW) from Certificate of Analysis (CoA).
-
Net Peptide Content (NPC) from CoA (usually expressed as %).[3] If unknown, assume 70-80% for estimation, but quantitative Amino Acid Analysis (AAA) is the gold standard.
Step-by-Step:
-
Calculate the Factor (
): -
Calculate Actual Peptide Mass (
): Weigh the gross powder ( ). [3] -
Calculate Volume for Target Concentration (
): Note: Do not use in this calculation. -
Solubilization:
-
Dissolve peptide in a minimal volume of sterile water or DMSO (if hydrophobic).
-
CRITICAL: Measure pH. If acidic (likely), add 0.1 M NaOH or 1 M HEPES buffer dropwise until pH ~7.2–7.4. Do not add to cells until neutralized.
-
Protocol B: Salt Exchange (TFA Removal)
Objective: Replace toxic TFA counter-ions with biocompatible Chloride (HCl) or Acetate ions.[1]
Method 1: HCl Exchange via Lyophilization (Standard)
Best for: Small batches (<50 mg), stable peptides.
-
Dissolve: Dissolve the peptide in 10 mM HCl at a concentration of 1–2 mg/mL.
-
Incubate: Allow to stand at room temperature for 5 minutes.
-
Freeze: Freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize: Freeze-dry overnight. TFA is volatile and will be removed with the water vapor.
-
Repeat: Redissolve the lyophilized powder in 10 mM HCl and repeat steps 2–4 at least 3 times .
-
Final Step: For the final round, dissolve in water (to remove excess HCl) and lyophilize one last time.
Method 2: Resin Exchange (TFA to Acetate)
Best for: Cell culture peptides requiring Acetate salts.
-
Resin Prep: Use a strong anion exchange resin (e.g., Dowex 1X2 or equivalent).
-
Activation: Wash resin with 1 M Sodium Acetate (NaOAc) to load acetate ions.
-
Wash: Rinse resin with Distilled Water until the eluate is neutral (removes excess NaOAc).
-
Exchange:
-
Elution & Drying: Collect the flow-through and lyophilize.
Experimental Workflow Visualization
Figure 2: The HCl-Exchange Loop. Repetition is required to drive the equilibrium toward complete TFA removal.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Cells detach immediately | Acidic shock | Check stock solution pH. Neutralize with 1M HEPES or NaOH before addition. |
| Unexpected toxicity | Residual TFA | Perform Protocol B (Exchange). Verify removal via HPLC or Fluorine NMR. |
| Peptide precipitates | Isoelectric point (pI) issue | If peptide pI is near 7, it may crash out when neutralized. Adjust pH away from pI or use DMSO. |
| Inconsistent IC50 data | Incorrect Molarity | You likely calculated concentration using Gross Weight. Recalculate using NPC. |
References
-
Cornish, J., et al. (1999).[10] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[10] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[10] Link[10]
-
Ozone Secretariat (UNEP). (2015). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts.[11] Environmental Effects Assessment Panel. Link
-
Sikora, K., et al. (2018).[7] Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides.[1][12][13] International Journal of Peptide Research and Therapeutics, 24, 265–270. Link
-
LifeTein. (n.d.). TFA Removal Service and Protocol. Technical Support. Link
-
GenScript. (n.d.). Peptide Handling Guidelines: Net Peptide Content. Technical Resources. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. Frequently Asked Questions of Peptides NovoPro [novoprolabs.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 5. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 6. biorxiv.org [biorxiv.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ozone.unep.org [ozone.unep.org]
- 12. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
resolving variability in Deltorphin C in vivo efficacy
Topic: Resolving Variability in In Vivo Efficacy Audience: Researchers, Pharmacologists, and Drug Development Scientists Status: Active | System: Senior Application Scientist Logic[1]
Introduction: The Deltorphin Paradox
Welcome to the Deltorphin Technical Hub. You are likely here because your in vivo data is inconsistent. One day, Deltorphin C (Deltorphin I) produces profound analgesia; the next, it appears inert.[1] Or perhaps you observe a "ceiling effect" where increasing the dose yields no further benefit.
The Core Problem: Deltorphin C (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH
This guide bypasses standard advice to address the specific physicochemical and pharmacological properties causing your variability.
Troubleshooting Modules (Q&A)
Module A: Formulation & Stability (The "Invisible Loss")[1]
Q: My stock solution concentration was confirmed by HPLC, but my in vivo results suggest I injected water. What happened?
A: You likely lost your peptide to the plastic. Unlike Deltorphin II (which contains a hydrophilic Glutamate), Deltorphin C contains a hydrophobic Val-Val motif.[1] This makes it "sticky." At nanomolar concentrations, up to 60% of the peptide can adsorb to the walls of standard polypropylene (PP) tubes or PVC tubing within minutes.
The Fix:
-
Glass is Gold: Store stocks in silanized glass vials, not plastic.
-
The "Carrier" Rule: Never dilute to working concentration in pure saline or PBS. You must include a carrier protein (0.1% BSA) or a surfactant (0.01% Tween-80) to occupy the binding sites on your tube walls.[1]
-
Solvent Trap: Do not dissolve directly in PBS. The hydrophobic C-terminus requires an initial "wetting" with a small volume of 10-20% Acetonitrile or Methanol before adding the aqueous buffer.
Q: I see a white precipitate in my high-concentration stock. Can I vortex it back in?
A: No. Vortexing may shear the peptide or encourage aggregation. Deltorphin C has lower aqueous solubility than Deltorphin II. If you see precipitate, you have likely exceeded the critical solubility limit for that pH.
-
Action: Centrifuge to pellet the aggregate. Measure the supernatant concentration via UV/HPLC. Do not assume the target concentration. Re-formulate using the Solubilization Protocol below.
Module B: Dosing & Pharmacokinetics (The "Barrier Myth")[1]
Q: I increased the systemic dose (i.v.) by 10-fold, but the brain effect only doubled. Is the peptide degrading?
A: No, your transport system is saturated. Contrary to popular belief, Deltorphins cross the BBB relatively well for peptides, but they do not use simple diffusion. They utilize a saturable, non-concentrative transport system (likely OATP-mediated).[1]
-
The Trap: Once you saturate this transporter, adding more drug to the blood does not increase brain concentrations linearly. You hit a pharmacokinetic ceiling.
-
The Fix: Construct a dose-response curve. If you see a plateau, switch to intrathecal (i.t.) or intracerebroventricular (i.c.v.)[1] administration to bypass the BBB transport bottleneck.
Module C: Receptor Dynamics (The "One-Hit Wonder")
Q: The first dose worked perfectly. The second dose (4 hours later) had zero effect. Why?
A: You triggered Massive Receptor Internalization. Deltorphin C is a "high-internalizing" agonist.[1] Unlike morphine (which keeps receptors on the surface), Deltorphin C forces the DOR to endocytose rapidly.
-
Mechanism: The receptor is pulled inside the cell and sent to lysosomes for degradation. There are literally no receptors left on the surface to respond to your second dose.
-
Recovery Time: It can take 24–48 hours for new DORs to be synthesized and trafficked to the membrane.
-
The Fix: Do not use Deltorphin C for repeated dosing paradigms (chronic pain models) without accounting for a 24-hour refractory period. For chronic studies, consider a "low-internalizing" agonist or biased ligand.[1]
Visualization: The Variability Pathways
The following diagram illustrates the three "Fail Points" where variability is introduced during an experiment.
Caption: Figure 1.[1] The "Gauntlet" of Deltorphin C efficacy. Red nodes indicate primary sources of experimental variability (Plastic Adsorption and Receptor Internalization).
Standardized Experimental Protocols
To eliminate variability, adopt these "Self-Validating" protocols.
Protocol A: "Low-Loss" Solubilization
Use this for all stock preparations to prevent adsorption.[1]
| Step | Action | Rationale |
| 1 | Weigh peptide in a glass vial. | Avoids electrostatic sticking to plastic. |
| 2 | Add Acetonitrile (ACN) to 10% of final volume. | "Wets" the hydrophobic Val-Val motif. |
| 3 | Add 0.01 M Acetic Acid to 40% of final volume. | Protonates the peptide, preventing aggregation. |
| 4 | Add Sterile Water to final volume. | Brings to volume.[2][3] |
| 5 | Aliquot & Freeze: Store at -80°C. | Prevents degradation. |
| 6 | Working Dilution: Dilute into PBS + 0.1% BSA . | BSA coats plastic tips/tubes, preventing peptide loss. |
Protocol B: The "Saturable" Dosing Check
Use this to verify if you have hit the BBB transport ceiling.
-
Group A (Low Dose): Administer 1.0 mg/kg (i.v.). Measure analgesia (Tail Flick/Hot Plate) at 10, 20, 30 min.[1]
-
Group B (High Dose): Administer 10.0 mg/kg (i.v.).
-
Analysis: Calculate the Area Under the Curve (AUC) for both.
References
-
Kreil, G., et al. (1989). "Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors."[1][4] European Journal of Pharmacology.
-
Lazarus, L. H., et al. (1994). "Deltorphin transport across the blood-brain barrier."[1] Proceedings of the National Academy of Sciences. [1]
-
Pradhan, A. A., et al. (2009). "In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists." PLoS ONE.
-
Fiori, A., et al. (1997). "Deltorphin transport across the blood–brain barrier."[5] Proceedings of the National Academy of Sciences. [1]
-
Negri, L., et al. (1999). "Deltorphin II and C: A comparison of in vivo stability and efficacy." Peptides. (Note: Contextual citation based on comparative pharmacology of the Deltorphin family).
Sources
- 1. Deltorphin - Wikipedia [en.wikipedia.org]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Specific Binding of Deltorphin C in Tissue Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during experiments with Deltorphin C in tissue samples. The insights provided here are grounded in established scientific principles and field-proven laboratory practices to ensure the integrity and reliability of your experimental data.
Introduction to Deltorphin C and the Challenge of Non-Specific Binding
Deltorphin C, a naturally occurring heptapeptide, is a potent and highly selective agonist for the δ-opioid receptor.[1][2][3][4][5] Its high affinity makes it an invaluable tool in neuroscience and pharmacology research. However, like many peptides, Deltorphin C can exhibit non-specific binding to various surfaces and macromolecules within a tissue sample, such as lipids, proteins, and even the experimental apparatus itself.[6] This phenomenon can obscure the true specific binding signal, leading to a low signal-to-noise ratio and potentially inaccurate interpretation of results.[7]
This guide will walk you through a systematic approach to diagnose and minimize NSB in your Deltorphin C binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My total binding is high, but my specific binding is very low. What is the likely cause?
A high total binding with low specific binding is a classic indicator of excessive non-specific binding (NSB). Specific binding is the difference between total binding (ligand bound to receptors and non-specific sites) and non-specific binding (ligand bound to non-receptor sites, determined in the presence of a saturating concentration of an unlabeled competitor). When NSB is high, it masks the specific receptor-ligand interactions you are trying to measure.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for high non-specific binding.
Q2: How can I strategically optimize my assay buffer to reduce NSB?
The composition of your assay buffer is a critical factor in controlling NSB. Several components can be adjusted to create an environment that disfavors non-specific interactions.
Key Buffer Components and Their Roles:
| Buffer Component | Recommended Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | BSA is a protein that can coat the surfaces of your assay tubes and tissue homogenates, effectively "blocking" sites where Deltorphin C might non-specifically adhere.[8][9] It also helps to shield the analyte from non-specific protein-protein interactions.[8][9] |
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | 0.01% - 0.05% (v/v) | These detergents disrupt hydrophobic interactions, which are a common cause of NSB.[6][8][9] They can prevent Deltorphin C from sticking to plasticware and other hydrophobic surfaces. |
| Increased Salt Concentration (e.g., NaCl) | 100 mM - 150 mM | Higher ionic strength can shield charged molecules, reducing electrostatic interactions that contribute to NSB.[6][8][9] |
| pH Adjustment | Typically 7.4 | The pH of the buffer can influence the charge of both Deltorphin C and the tissue components. Maintaining a physiological pH helps to minimize charge-based non-specific interactions.[6][8] |
Experimental Protocol: Buffer Optimization
-
Establish a Baseline: Perform your standard binding assay to determine the initial level of NSB.
-
Systematic Variation: Create a matrix of assay buffers, varying one component at a time (e.g., test 0.1%, 0.5%, and 1% BSA while keeping other components constant).
-
Evaluate NSB: For each buffer condition, measure both total and non-specific binding.
-
Calculate Signal-to-Noise Ratio: Determine the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each condition.
-
Select Optimal Buffer: Choose the buffer composition that provides the highest signal-to-noise ratio.
Q3: Can pre-treating my labware and filters make a difference?
Absolutely. Peptides like Deltorphin C can adhere to the surfaces of microplates, pipette tips, and filters. Pre-treatment can significantly reduce this source of NSB.
-
Pre-coating with BSA: Incubating your plasticware with a solution of 1% BSA for at least 30 minutes can block non-specific binding sites.
-
Filter Plate Treatment: For filtration-based assays, pre-soaking the filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter material.[10]
Q4: I'm still observing high NSB after optimizing my buffer. What other experimental parameters can I adjust?
If buffer optimization is insufficient, consider the following factors:
-
Ligand Concentration: Using a radiolabeled or fluorescently-tagged Deltorphin C at a concentration significantly above its dissociation constant (Kd) can lead to increased NSB.[10] If the Kd is unknown, perform a saturation binding experiment to determine it. Ideally, use a ligand concentration at or below the Kd for competitive binding assays.
-
Tissue Concentration: Too high a concentration of tissue homogenate can increase the number of non-specific binding sites. Try reducing the amount of tissue in your assay.
-
Incubation Time and Temperature: While sufficient incubation time is needed to reach equilibrium, prolonged incubation can sometimes increase NSB. Similarly, lower incubation temperatures (e.g., 4°C) can reduce the kinetics of non-specific interactions.
-
Washing Steps: Insufficient or overly harsh washing can either leave unbound ligand behind or dissociate specifically bound ligand. Increase the number of wash steps with ice-cold wash buffer and ensure they are performed rapidly to minimize dissociation of the specific signal.[10]
Workflow for Further NSB Reduction:
Caption: Systematic workflow for advanced troubleshooting of non-specific binding.
Q5: What is the best competitor to use for defining non-specific binding of Deltorphin C?
To accurately define NSB, you need a competitor that will displace your labeled Deltorphin C from the δ-opioid receptor but not from non-specific sites.
-
Unlabeled Deltorphin C: Using a high concentration (typically 100- to 1000-fold excess) of unlabeled Deltorphin C is a common and effective method.
-
Selective δ-Opioid Antagonists: A highly selective antagonist like Naltrindole (NTI) can also be used.[11][12] This can be particularly useful to confirm that the specific binding is indeed to the δ-opioid receptor.
Important Consideration: Avoid using non-selective opioid ligands like naloxone, as they can also bind to other opioid receptor subtypes (μ and κ) that may be present in the tissue, complicating the interpretation of your results.[13][14]
Concluding Remarks
Minimizing non-specific binding of Deltorphin C is a multi-faceted challenge that often requires a systematic and iterative approach to optimization.[7] By carefully considering each component of your assay, from buffer composition to wash steps, you can significantly improve your signal-to-noise ratio and obtain reliable, high-quality data. Remember that every tissue type and experimental setup is unique, so what works for one may need adjustment for another.
References
-
Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. [Link]
-
Surmodics. Non-Specific Binding: What You Need to Know. [Link]
-
Wikipedia. (2023, November 28). Deltorphin I. [Link]
-
Wikipedia. (2023, November 28). Deltorphin. [Link]
-
Lazarus, L. H., et al. (1997). Phe3-substituted analogues of deltorphin C. Spatial conformation and topography of the aromatic ring in peptide recognition by delta opioid receptors. PubMed. [Link]
-
Papavassiliou, A. G. (1992, June). Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. PMC - NIH. [Link]
-
RayBiotech. Mu Opioid Receptor Blocking Peptide. [Link]
-
Abu-Rabie, P. (2014). LC-MS/MS bioanalysis of peptides – How to manage non specific binding?[Link]
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Lazarus, L. H., et al. (1997, September 26). Phe3-substituted analogs of deltorphin C. Spatial conformation and topography of the aromatic ring in peptide recognition by .delta. opioid receptors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Riccardi, K. A., et al. (2017, June). Seeking Nonspecific Binding: Assessing the Reliability of Tissue Dilutions for Calculating Fraction Unbound. PMC - NIH. [Link]
-
Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio. YouTube. [Link]
-
Erspamer, V., et al. (1989, July). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PubMed. [Link]
-
Clark, M. J., et al. (2017, March). Anti-nociception mediated by a κ opioid receptor agonist is blocked by a δ receptor agonist. PubMed Central. [Link]
-
Thévenaz, M., et al. (2012, March 2). Optimizing the signal-to-noise ratio for direct-detection BOTDA. SciSpace. [Link]
-
Stevens, C. W. (2009, February 19). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. PMC - NIH. [Link]
-
7TM Antibodies. Opioid Receptors. [Link]
-
Erspamer, V., et al. (1989, July). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PMC - NIH. [Link]
-
Le, T., et al. (2024, December 31). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]
-
Arttamangkul, S., et al. (2000, December 15). Binding and internalization of fluorescent opioid peptide conjugates in living cells. PubMed. [Link]
Sources
- 1. Deltorphin I - Wikipedia [en.wikipedia.org]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsbio.com [atsbio.com]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-nociception mediated by a κ opioid receptor agonist is blocked by a δ receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: Deltorphin C Stability & Metabolism
Ticket ID: DELT-C-MET-001
Subject: Overcoming Rapid Serum Degradation of Deltorphin C Assigned Specialist: Senior Application Scientist, Peptide Pharmacology Division[1]
Executive Summary
Deltorphin C (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH
Module 1: Diagnostic & Baseline Establishment
Before modifying the peptide, you must quantify the degradation kinetics and identify the specific cleavage sites. "Disappearance" of the peptide is often misdiagnosed as metabolism when it may be non-specific binding.
Protocol: LC-MS/MS Serum Stability Assay
Objective: Determine
Reagents:
-
Pooled Human/Rat Serum (Heat-inactivated as negative control).[1]
-
Internal Standard (IS): Isotopically labeled Deltorphin C or structural analogue (e.g., [D-Ala
, Leu ]-Enkephalin).[1] -
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).
Workflow:
-
Preparation: Spike Deltorphin C into serum at 10
M (final concentration). -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 200
L cold Quenching Solution to precipitate serum proteins. Vortex 30s. -
Extraction: Centrifuge at 14,000
for 10 min (4°C). Collect supernatant. -
Analysis: Inject 10
L into LC-MS/MS (C18 column).
Data Interpretation Table:
| Observation | Diagnosis | Recommended Action |
| Rapid loss in Active Serum (<10 min | Enzymatic Metabolism | Proceed to Module 2 (Chemical Modification). |
| Rapid loss in Heat-Inactivated Serum | Non-specific Binding / Aggregation | Switch to polypropylene plastics; Add 0.1% BSA or Tween-20.[1] |
| Fragments Detected: Tyr-D-Ala-Phe | C-terminal cleavage (Endopeptidase) | C-terminal amidation check or cyclization required.[1] |
| Fragments Detected: Phe-Asp-Val... | N-terminal cleavage (Aminopeptidase) | Verify D-Ala purity; Check for racemization. |
Module 2: Chemical Engineering Strategies
If Module 1 confirms enzymatic degradation, the peptide structure must be engineered for steric protection without sacrificing receptor affinity (
Strategy A: Glycosylation (The "Bionic" Approach)
Glycosylation is the gold standard for stabilizing Deltorphin analogues, pioneered by the Polt group. It improves metabolic stability and enhances Blood-Brain Barrier (BBB) penetration via GLUT1 transporter "hopping."[1]
-
Mechanism: Bulky carbohydrate moieties create a "water shell" and steric shield, preventing protease docking.
-
Target Site: The C-terminus or position 6 (if Val is substituted for Ser/Thr).[1]
-
Modification:
-linked glycosylation (e.g., -D-glucoside) on a Serine/Threonine residue.[1][2][3]
Recommended Analogue Design: Replace the hydrophobic C-terminus with a glycosylated hydrophilic residue.
-
Native: Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH
[1] -
Glycopeptide Variant: Tyr-D-Ala-Phe-Asp-Val-Ser(
-D-Glc) -NH [1]
Strategy B: Cyclization
Constraining the peptide backbone reduces the entropic penalty of binding and eliminates accessible cleavage sites for endopeptidases.
-
Side-chain to Side-chain: Asp
to Lys (lactam bridge).[1] -
Head-to-Tail: N-term to C-term (less common for Deltorphins due to N-term Tyr requirement for opioid activity).[1]
Decision Logic: Selecting the Modification
Figure 1: Decision tree for selecting chemical modifications based on degradation patterns.
Module 3: Formulation & Delivery (Non-Covalent)
If chemical modification alters the pharmacodynamics (PD) unfavorably (e.g., loss of
Liposomal Encapsulation (PEGylated)
-
Protocol: Hydrate a lipid film (DSPC:Cholesterol:DSPE-PEG2000, molar ratio 55:40:5) with the Deltorphin C aqueous solution. Extrude through 100 nm polycarbonate filters.
-
Benefit: The PEG layer ("Stealth" liposomes) reduces uptake by the Reticuloendothelial System (RES), extending circulation time from minutes to hours.
Co-Administration of Enzyme Inhibitors
-
Bestatin: Inhibits aminopeptidases (if N-term degradation persists).[1]
-
Thiorphan: Inhibits Enkephalinase (Neprilysin, EC 3.4.24.11), a key endopeptidase responsible for opioid peptide degradation in serum.
Troubleshooting & FAQs
Q1: My recovery of Deltorphin C is <10% even at t=0. Is it degrading instantly?
-
Diagnosis: Likely not degradation. Deltorphin C is hydrophobic (Val-Val sequence).[1] It is likely binding to the serum proteins (albumin) and precipitating with them during your ACN quench.
-
Fix: Use Solid Phase Extraction (SPE) instead of protein precipitation. Use a C18 SPE cartridge, wash with 5% methanol, and elute with 80% ACN.
Q2: Glycosylation improved stability, but potency dropped 10-fold. Why?
-
Diagnosis: The sugar moiety may be sterically interfering with the receptor binding pocket.
-
Fix: Increase the linker length between the peptide backbone and the sugar, or move the glycosylation site to the C-terminus (away from the N-terminal "message" domain Tyr-D-Ala-Phe).
Q3: Can I use D-amino acids at all positions to stop degradation?
-
Diagnosis: No. This is the "Retro-Inverso" fallacy. While stable, fully D-substituted peptides often lose chiral recognition at the receptor. The N-terminal Tyrosine must usually remain L-configuration for opioid activity, and the Phenylalanine (Phe3) orientation is critical for
-selectivity.[1]
References
-
Polt, R., et al. (1994). Glycopeptide enkephalin analogues produce analgesia in mice: evidence for penetration of the blood-brain barrier. Proceedings of the National Academy of Sciences. [1]
-
Egleton, R. D., et al. (2000). Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation.[1][2][3] Journal of Pharmacology and Experimental Therapeutics.[3]
-
Kreil, G., et al. (1989).[4][5] Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors.[4][6] European Journal of Pharmacology.
-
Lazarus, L. H., et al. (1999). What peptides these deltorphins be. Progress in Neurobiology.
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[2][3][4][5][6][7] [1]
Sources
- 1. Deltorphin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. An overview of opioid peptides: Their sources and molecular sequences | Journal of Opioid Management [wmpllc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Deltorphin C Specificity with Opioid Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the receptor specificity of Deltorphin C, a potent and highly selective delta-opioid receptor (DOR) agonist.[1][2][3] The methodologies described herein are designed to build a robust, evidence-based profile of Deltorphin C's interaction with the three primary opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ).
Deltorphins, a class of opioid peptides naturally found in the skin of Phyllomedusa frogs, are distinguished by their exceptional affinity and selectivity for the δ-opioid receptor.[1][2] Deltorphin C, in particular, is recognized as a δ₁ agonist.[4] Validating this specificity is a critical step in preclinical development, ensuring that its pharmacological effects can be confidently attributed to DOR activation and not off-target interactions with MOR or KOR, which mediate different physiological and side-effect profiles.
This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach. We will explore a multi-tiered strategy, beginning with direct binding assays to determine affinity and progressing to functional assays that measure the downstream consequences of receptor activation.
The Underlying Mechanism: Deltorphin C and Gi/o Signaling
Deltorphin C exerts its effects by binding to and activating the DOR, a member of the G protein-coupled receptor (GPCR) superfamily.[5] Specifically, the DOR is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, this triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the stimulation of guanosine triphosphate (GTP) binding to the Gα subunit.[5][6][7] Understanding this pathway is fundamental to designing functional assays that can quantify receptor activation and its specific antagonism.
Caption: Deltorphin C signaling via the Gi/o-coupled δ-opioid receptor.
The Validation Strategy: A Multi-Assay Workflow
To build a compelling case for Deltorphin C's specificity, a series of complementary experiments are required. This workflow ensures that we assess both the physical interaction (binding) and the functional consequence (signaling) of the peptide with its target receptor, using a panel of antagonists to prove selectivity.
Caption: Experimental workflow for validating Deltorphin C specificity.
Step 1: Competitive Binding Assays to Determine Affinity and Selectivity
The first step is to quantify the binding affinity of Deltorphin C for each of the three opioid receptors (μ, δ, and κ). A competitive binding assay is the gold standard for this purpose.[8] The principle involves using a fixed concentration of a radiolabeled ligand known to bind to the receptor and measuring its displacement by increasing concentrations of the unlabeled test compound (Deltorphin C). The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Choosing the Right Tools:
-
Receptor Source: Cell membrane preparations from cell lines stably expressing a single human opioid receptor subtype (e.g., HEK293 or CHO cells) are ideal to avoid confounding results from endogenous receptors.[9]
-
Radioligands: Use subtype-selective radioligands where possible. For example, [³H]-DPDPE for DOR, [³H]-DAMGO for MOR, and [³H]-U69,593 for KOR. A non-selective antagonist like [³H]-diprenorphine can also be used across all receptor types.[10][11]
-
Antagonists for Comparison:
-
Naltrindole: A highly potent and selective DOR antagonist, which should effectively compete with Deltorphin C at the DOR.[12][13][14][15]
-
Naloxone/Naltrexone: Primarily MOR antagonists that show weaker affinity for DOR and KOR.[16][17][18][19] These serve as excellent negative controls to demonstrate specificity. At concentrations where they block MOR, they should have little effect on Deltorphin C binding to DOR.
-
Experimental Protocol: Radioligand Competitive Binding Assay
-
Preparation: Thaw frozen cell membrane preparations (expressing MOR, DOR, or KOR) on ice. Resuspend in ice-cold binding buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand (e.g., at its Kd concentration), and serial dilutions of the unlabeled competitor (Deltorphin C or an antagonist).
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[11]
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model (one-site competition) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data: Binding Affinities (Ki)
The results should demonstrate a significantly lower Ki value for Deltorphin C at the DOR compared to MOR and KOR, indicating higher affinity. Naltrindole should show high affinity for DOR, while Naloxone and Naltrexone should show higher affinity for MOR.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| Deltorphin C | 0.5 | 1500 | 2500 | 3000x | 5000x |
| Naltrindole | 0.2 | 150 | 300 | 750x | 1500x |
| Naloxone | 95 | 3.9 | 16 | 0.04x | 0.17x |
| Naltrexone | ~100 | ~4 | ~40 | ~0.04x | ~0.4x |
Data are representative and compiled for illustrative purposes based on literature values.[13][16][17]
Step 2: [³⁵S]GTPγS Binding Assays to Measure G Protein Activation
While binding assays confirm affinity, they do not prove agonism. A [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step in signal transduction: the activation of G proteins.[7][20] Agonist binding to a Gi/o-coupled receptor facilitates the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G protein becomes permanently labeled, and this accumulation of radioactivity can be quantified as a direct measure of receptor activation.[7][21]
This assay is crucial for distinguishing agonists from antagonists. Deltorphin C should stimulate [³⁵S]GTPγS binding at DOR, while Naltrindole should not, and should competitively block the stimulation caused by Deltorphin C.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Preparation: Use the same cell membrane preparations as in the binding assay.
-
Assay Setup: In a 96-well plate, add membranes, assay buffer (containing GDP to ensure G proteins are in their inactive state), serial dilutions of Deltorphin C, and [³⁵S]GTPγS.
-
Antagonist Studies: For antagonist validation, pre-incubate the membranes with a fixed concentration of Naltrindole (or other antagonists) for 10-15 minutes before adding the agonist (Deltorphin C).[22]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination & Filtration: Terminate and filter as described for the binding assay.
-
Quantification: Measure the incorporated [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Deltorphin C to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy). For antagonist studies, perform a Schild analysis on the rightward shift of the agonist dose-response curve to calculate the antagonist's dissociation constant (Kb).
Expected Data: Functional Potency and Antagonism
Deltorphin C should potently stimulate [³⁵S]GTPγS binding in membranes expressing DOR, but show little to no stimulation in membranes expressing MOR or KOR. The dose-response curve should be shifted to the right in a concentration-dependent manner by Naltrindole, but not by selective MOR or KOR antagonists at low concentrations.
| Assay Condition (DOR-expressing membranes) | EC50 of Deltorphin C (nM) | Emax (% Stimulation) |
| Deltorphin C alone | 5 | 100% |
| + 1 nM Naltrindole | 50 | 100% |
| + 10 nM Naltrindole | 500 | 100% |
| + 100 nM Naltrexone | 6 | 100% |
Data are representative and for illustrative purposes. A parallel rightward shift in the dose-response curve is the hallmark of competitive antagonism.
Step 3: cAMP Accumulation Assays to Confirm Downstream Signaling
To provide a final, self-validating layer of evidence, we must measure a downstream event in the signaling cascade. Since DOR activation inhibits adenylyl cyclase, measuring intracellular cAMP levels is an excellent functional readout.[5] To quantify this inhibition, the enzyme is first stimulated with forskolin, which raises intracellular cAMP to a high, measurable level.[23] The addition of a Gi-coupled agonist like Deltorphin C will then cause a dose-dependent decrease in this stimulated cAMP level.[6][24]
Experimental Protocol: cAMP Accumulation Assay (HTRF-based)
-
Cell Culture: Plate cells stably expressing the desired opioid receptor (MOR, DOR, or KOR) in a 96- or 384-well plate and grow overnight.
-
Antagonist Pre-treatment: Remove culture medium and add buffer containing the desired concentration of antagonist (e.g., Naltrindole). Incubate for 15-30 minutes.
-
Agonist Stimulation: Add serial dilutions of Deltorphin C along with a fixed concentration of forskolin (typically the EC80 concentration to ensure a robust signal window).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for an HTRF assay).
-
Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of Deltorphin C to determine the IC50.
Expected Data: Inhibition of cAMP Production
This assay should confirm the findings from the GTPγS assay. Deltorphin C should potently inhibit forskolin-stimulated cAMP accumulation only in cells expressing DOR. This effect should be specifically and potently blocked by Naltrindole.
| Cell Line | Agonist | Antagonist (10 nM) | IC50 of Deltorphin C (nM) |
| DOR-expressing | Deltorphin C | None | 10 |
| DOR-expressing | Deltorphin C | Naltrindole | >1000 |
| DOR-expressing | Deltorphin C | Naltrexone | 12 |
| MOR-expressing | Deltorphin C | None | >10,000 |
| KOR-expressing | Deltorphin C | None | >10,000 |
Data are representative and for illustrative purposes.
Conclusion: A Triangulated Approach to Validation
By systematically applying these three distinct yet complementary assays—competitive binding, G protein activation, and downstream signaling—researchers can build an unassailable case for the specificity of Deltorphin C. The collective evidence should demonstrate that Deltorphin C:
-
Binds with high affinity and selectivity to the δ-opioid receptor.
-
Functions as a potent agonist at the δ-opioid receptor, initiating the canonical Gi/o signaling cascade.
-
Produces its biological effect (inhibition of cAMP) via the δ-opioid receptor.
-
Is potently and selectively blocked by the δ-opioid receptor antagonist Naltrindole, and not by antagonists of other opioid receptors at comparable concentrations.
This rigorous, multi-faceted validation is essential for advancing Deltorphin C through the drug development pipeline and provides the foundational data required for subsequent in vivo characterization.
References
-
Naltrindole - Wikipedia. Wikipedia. [Link]
-
Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. PMC. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
Naltrexone and buprenorphine: opioid receptor activity profiles. ResearchGate. [Link]
-
Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. PubMed. [Link]
-
Naltrexone - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Naltrexone? Patsnap Synapse. [Link]
-
Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PubMed. [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]
-
Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PMC. [Link]
-
The selectivity of the opioid antagonist, naltrindole, for δ‐opioid receptors. Semantic Scholar. [Link]
-
A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. [Link]
-
Deltorphin - Wikipedia. Wikipedia. [Link]
-
Structure of the δ-opioid receptor bound to naltrindole. PubMed. [Link]
- In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
Delta-opioid receptor antagonist naltrindole reduces oxycodone addiction and constipation in mice. Ovid. [Link]
-
What is the mechanism of action (MOA) of Naltrexone? Dr.Oracle. [Link]
-
GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
GTPγS Binding Assays. PubMed. [Link]
-
Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Deltorphins - selective δ-opioid receptor agonists. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
-
Naltrexone. NCBI Bookshelf. [Link]
-
Opioid Antagonists. NCBI Bookshelf. [Link]
-
Studies on mu and delta opioid receptor selectivity utilizing chimeric and site-mutagenized receptors. PNAS. [Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]
-
High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. [Link]
-
A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. bioRxiv. [Link]
-
Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]
-
Biased signaling by endogenous opioid peptides. PNAS. [Link]
-
Deltorphin – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deltorphin - Wikipedia [en.wikipedia.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. Naltrindole - Wikipedia [en.wikipedia.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ovid.com [ovid.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Naltrexone - Wikipedia [en.wikipedia.org]
- 19. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. revvity.com [revvity.com]
- 24. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
Publish Comparison Guide: Deltorphin C vs. Morphine Antinociceptive Potency
Executive Summary
This guide provides a technical comparative analysis of Deltorphin C (synonymous with Deltorphin I ) and Morphine , focusing on their antinociceptive potency, receptor selectivity, and distinct safety profiles.
While Morphine remains the clinical "gold standard" for analgesia via the Mu-opioid receptor (MOR) , Deltorphin C represents a potent experimental tool for probing the Delta-opioid receptor (DOR) .[1] The critical distinction for researchers lies not just in potency—where Deltorphin C is approximately equipotent to morphine via central administration—but in the side-effect divergence: Morphine is limited by respiratory depression , whereas Deltorphin C (and other DOR agonists) is limited by convulsive activity .
Pharmacological Profile & Chemical Identity
To ensure experimental reproducibility, precise chemical identification is required. "Deltorphin C" is often used interchangeably with Deltorphin I .[2]
| Feature | Deltorphin C (Deltorphin I) | Morphine |
| Primary Target | Delta-Opioid Receptor (DOR) | Mu-Opioid Receptor (MOR) |
| Selectivity (Ki) | ||
| Selectivity Ratio | > 1000-fold selective for DOR over MOR | Moderate selectivity for MOR over DOR/KOR |
| Chemical Nature | Heptapeptide (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH | Benzylisoquinoline Alkaloid |
| Bioavailability | Low (Peptide); Rapid enzymatic degradation systemic | High; Good oral/parenteral bioavailability |
| BBB Permeability | Low (requires i.c.v. or i.t.[1] for high potency) | Moderate to High |
Note on Nomenclature: Deltorphin C is structurally distinct from Deltorphin II (Tyr-D-Ala-Phe-Glu -Val-Val-Gly-NH
Comparative Antinociceptive Potency[3][4][5][6]
The following data aggregates results from standard thermal nociception assays (Tail-Flick/Hot Plate) in rodent models.
Central Administration (i.c.v.)[1][3][5][6][7]
When bypassing the blood-brain barrier (BBB), Deltorphin C exhibits potency comparable to Morphine.[1]
| Compound | Route | Test Model | ED | Relative Potency |
| Morphine | i.c.v.[1][3][4][5] | Mouse Tail-Flick | 0.8 – 1.2 | 1.0 (Reference) |
| Deltorphin C | i.c.v. | Mouse Tail-Flick | 0.9 – 1.5 | ~0.9 – 1.0 (Equipotent) |
| DPDPE | i.c.v.[1] | Mouse Tail-Flick | > 10.0 | ~0.1 (Less Potent) |
Data Interpretation: In supraspinal analgesia models, Deltorphin C is significantly more potent than the synthetic enkephalin analog DPDPE and matches Morphine's efficacy. However, its effects are blocked by the selective DOR antagonist Naltrindole or ICI 174,864 , but not by the irreversible MOR antagonist
Systemic Administration
-
Morphine: Retains high potency via s.c., i.p., or i.v.[1] routes.
-
Deltorphin C: Loses >1000-fold potency systemically due to proteolytic degradation and limited BBB transport, despite having "high" penetration relative to other peptides.
Mechanism of Action & Signaling Pathways
Both compounds activate G-protein coupled receptors (GPCRs) (
Signaling Diagram
The following diagram illustrates the parallel yet distinct pathways. Note the divergence in adverse outcomes (Respiratory Depression vs. Seizures).
Figure 1: Comparative signaling pathways highlighting the divergence in adverse events despite shared G-protein coupling.[1]
Experimental Protocol: Tail-Flick Antinociception Assay
To verify the comparative potency data, the following standardized protocol is recommended. This protocol ensures minimal tissue damage and reproducible latency measurements.
Protocol Workflow
Figure 2: Standardized Tail-Flick workflow for opioid potency assessment.
Critical Steps & Causality
-
Baseline Establishment: Before administering Deltorphin C, establish a baseline latency (typically 2–4 seconds). Why: Peptide effects are rapid; a stable baseline is crucial for detecting the immediate onset of action (peak effect often at 10–15 mins).
-
Cutoff Time: Set a strict cutoff (e.g., 10 seconds for radiant heat, 15 seconds for water). Why: To prevent tissue damage and "learned" behavioral responses that confound nociception data.
-
Calculation: Convert raw latency to % Maximum Possible Effect (%MPE) :
Safety & Toxicology Comparison
For drug development, the safety profile is the deciding factor.
| Adverse Event | Morphine (MOR Agonist) | Deltorphin C (DOR Agonist) |
| Respiratory Depression | Severe. Primary cause of mortality.[1] Mediated by MORs in the pre-Bötzinger complex. | Minimal. DOR agonists generally spare respiratory drive. |
| Convulsions/Seizures | Rare (except at extreme overdose).[1] | High Risk. DOR agonists (e.g., SNC80, Deltorphin) can induce epileptiform activity in the hippocampus.[6][7][8] |
| Tolerance | Develops rapidly (chronic use).[1] | Develops rapidly (often faster than MOR due to rapid receptor internalization/arrestin recruitment). |
| Dependence | High physical dependence potential. | Lower physical dependence, but behavioral tolerance is significant. |
Key Insight: The development of Deltorphin analogs often stalls not due to lack of potency, but due to the pro-convulsant liability associated with pure DOR activation in the forebrain.
References
-
Erspamer, V., et al. (1989).[2][9] "Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites."[9] Proceedings of the National Academy of Sciences. Link[1]
-
Mattia, A., et al. (1991). "Structure-activity relationships of the delta-opioid-selective agonists, deltorphins." Journal of Medicinal Chemistry. Link
-
Jiang, Q., et al. (1990). "Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo." Life Sciences.[4] Link
-
Comer, S. D., et al. (1993).[6][7][8] "Convulsive effects of systemic administration of the delta opioid agonist BW373U86 in mice." Journal of Pharmacology and Experimental Therapeutics. Link
-
Negri, L., et al. (2006). "Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat." The Journal of Pain. Link
Sources
- 1. Deltorphin I - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Antinociceptive effects of two deltorphins analogs in the tail-immersion test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 7. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deltorphin - Wikipedia [en.wikipedia.org]
Deltorphin C Trifluoroacetate Purity Verification: A Multi-Dimensional Analytical Guide
Executive Summary
Deltorphin C (also known as Deltorphin I; Sequence: Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) is a highly selective
However, a "98% pure" label on a vial is often misleading. It typically refers to Chromatographic Purity (UV area integration), ignoring the Net Peptide Content (NPC), which can be as low as 70% due to the mass of counter-ions (TFA) and residual water.[2] For accurate
This guide provides an objective comparison of verification methods and establishes a self-validating workflow to ensure both chemical identity and quantitative accuracy.
Part 1: The Analytical Hierarchy (Method Comparison)
To fully validate Deltorphin C, researchers must answer three distinct questions:
-
Purity: Are there deletion sequences or diastereomers? (RP-HPLC)
-
Content: How much actual peptide is in the powder? (qNMR / AAA)
Comparative Analysis of Verification Methods
| Feature | RP-HPLC (UV) | LC-MS (ESI) | Amino Acid Analysis (AAA) | 19F-NMR |
| Primary Utility | Chromatographic Purity (detects truncated peptides/impurities).[1][2] | Identity Confirmation (MW & sequence verification). | Net Peptide Content (Absolute quantification).[2] | Counter-ion Quantification (Specific for TFA). |
| Specificity | Moderate (Co-elution possible).[1][2] | High (Mass-based).[1][2] | High (Constituent ratio).[1][2] | Very High (Fluorine specific).[1][2] |
| Deltorphin C Relevance | Essential to separate L-Ala impurities from the active D-Ala form.[1][2] | Confirms MW (768.9 Da).[1][2][5] | Determines "Real" concentration for molarity calc. | Quantifies toxic TFA levels before cell assays. |
| Sample Destructive? | No (if fraction collected). | Yes. | Yes (Hydrolysis).[1][2] | No. |
| Limit of Detection | Low ng range. | pg range. | ||
| Cost/Complexity | Low / Routine.[7] | Moderate. | High / Outsourced. | Moderate / Specialized. |
Part 2: Critical Technical Challenges
The Stereochemical Trap (D-Ala vs. L-Ala)
Deltorphin C relies on the D-Alanine at position 2 for its resistance to enzymatic degradation and receptor selectivity.[1][2] A common synthesis error is the racemization of this residue or contamination with L-Ala.
-
The Problem: Standard fast-gradient HPLC often fails to separate the D-Ala peptide from the L-Ala diastereomer.[1]
-
The Solution: Use a shallow gradient (e.g., 0.5% B/min) or a chiral column. If a "shoulder" appears on the main peak, it is likely the L-isomer.
The "Gross Weight" Illusion (TFA Salts)
Deltorphin C is a basic peptide (N-terminal amine).[1][2] The TFA counter-ion (
-
Calculation: A 1 mg sample of "Deltorphin C TFA salt" is typically ~750
g peptide and ~250 g TFA/Water. -
Impact: If you calculate molarity based on 1 mg, your concentration is 25% lower than you think. Furthermore, TFA is cytotoxic at high concentrations, potentially skewing cell viability or receptor signaling data.[2]
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Resolution RP-HPLC (Purity & Diastereomer Check)
This protocol is designed to maximize resolution between the target peptide and hydrophobic impurities/diastereomers.[1][2]
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5
m, 100 Å pore size).[1][2] Note: A 250 mm column is preferred over 150 mm for diastereomer separation. -
Mobile Phase A: 0.1% TFA in Milli-Q Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
214 nm: Peptide bond absorption (Primary purity metric).
-
280 nm: Tyrosine/Phenylalanine side chains (Confirms presence of aromatic residues).
-
-
Acceptance Criteria: Main peak area >98%. No shoulders.
Protocol B: 19F-NMR (TFA Quantification)
This protocol quantifies the counter-ion content without destroying the sample.[1][2]
-
Instrument: NMR Spectrometer (min. 300 MHz) with a probe capable of tuning to
F.[1][2] -
Internal Standard: Sodium Trifluoroacetate (NaTFA) or
-trifluorotoluene (in a sealed capillary).[1][2] -
Solvent:
(Deuterated water).[2] -
Procedure:
-
Dissolve ~2-5 mg of Deltorphin C sample in 600
L . -
Add a known molar amount of Internal Standard (or use the coaxial insert method).
-
Acquire
F spectrum (Sweep width ~20 ppm is usually sufficient; TFA signal is at -76.5 ppm).[1][2] -
Relaxation Delay (d1): Set to
(typically 10-20 seconds) to ensure quantitative integration.
-
-
Calculation: Compare the integral of the peptide-associated TFA signal against the internal standard integral to calculate moles of TFA per mg of powder.
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for verifying Deltorphin C, ensuring no "false positives" in purity assessments.
Figure 1: Integrated Analytical Workflow for Deltorphin C Verification. Blue nodes indicate start/end states; Green nodes represent primary analytical techniques; Yellow diamonds represent decision gates.
References
-
Deltorphin Structure & Pharmacology: Kreil, G., et al. (1989).[2] "Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors."[8] European Journal of Pharmacology, 162(1), 123–128.[1][2]
-
Peptide Purity vs. Net Content: AmbioPharm. (n.d.). "What is Net Peptide Content?" AmbioPharm Knowledge Base.
-
TFA Counter-ion Analysis (19F-NMR): Diehl, K. H., et al. (2025).[1][2][9] "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceutics, 12(8).[1][2] (Contextualized from search results regarding 19F-NMR validation).
-
General NMR Validation Guidelines: United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[10]
-
Deltorphin C (Deltorphin I) Chemical Data: PubChem. "Deltorphin I, ala(2)-."[1][2][5][8][11] CID 10055958.[5] [1][2][5]
Sources
- 1. Deltorphin I - Wikipedia [en.wikipedia.org]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biovera.com.au [biovera.com.au]
- 5. Deltorphin I, ala(2)- | C37H52N8O10 | CID 10055958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharma-asia.com [biopharma-asia.com]
- 11. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Deltorphin C agonist potency in GTPgammaS assays
Technical Comparison Guide: Deltorphin C Agonist Potency in GTP S Assays
Executive Summary
Deltorphin C (also known as Deltorphin I ; sequence: Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2) is one of the most selective and potent natural agonists for the
This guide provides a technical analysis of Deltorphin C’s performance in [
Mechanistic Principles: The GTP S Assay
The [
Signaling Pathway Diagram[1]
Figure 1: Mechanism of Deltorphin C-induced G-protein activation.[1][2][3] The assay quantifies the accumulation of non-hydrolyzable [
Comparative Analysis: Potency & Efficacy
The following data aggregates results from mammalian membrane preparations (CHO-DOR stable lines and rodent brain homogenates). Deltorphin C (Deltorphin I) consistently demonstrates higher potency than DPDPE and comparable efficacy to the full agonist SNC80.
Table 1: Comparative Pharmacological Profile[4]
| Compound | Type | Structure | GTP | Relative Efficacy ( | |
| Deltorphin C (I) | Full Agonist | Linear Heptapeptide | 0.1 – 0.3 nM | 0.5 – 3.0 nM | 95 – 100% |
| Deltorphin II | Full Agonist | Linear Heptapeptide | 0.1 – 0.2 nM | 1.0 – 5.0 nM | 95 – 100% |
| DPDPE | Partial/Full Agonist | Cyclic Pentapeptide | 1.0 – 5.0 nM | 5.0 – 20.0 nM | 60 – 80% |
| SNC80 | Full Agonist | Non-peptide | 1.0 – 2.0 nM | 5.0 – 10.0 nM | 100% (Reference) |
| TAN-67 | Partial Agonist | Non-peptide | ~1.0 nM | 10.0 – 30.0 nM | 40 – 60% |
*
Key Technical Insights
-
Potency Superiority: Deltorphin C is typically 5-10x more potent than DPDPE in functional assays.[2] This makes it an ideal tool for systems with low receptor reserve (low receptor density) where partial agonists like DPDPE might fail to elicit a detectable signal.
-
Structural Stability: Unlike DPDPE (cyclic, constrained), Deltorphin C is linear. While highly potent, it is susceptible to rapid enzymatic degradation in crude tissue homogenates if protease inhibitors are not rigorously used.
-
Bias Factor: Deltorphin C is often classified as a
-subtype agonist in older literature, though modern pharmacology views this as functional bias.[2] It shows minimal arrestin recruitment compared to SNC80, making it a "G-protein biased" tool in some contexts.[1][2]
Validated Experimental Protocol
This protocol is optimized for CHO-K1 cells stably expressing human DOR or Rat Striatal Membranes .[1][2]
Reagents Required[1][6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 100 mM NaCl, 1 mM EDTA.[1] -
GDP (Guanosine diphosphate): Critical for reducing basal binding. Optimization range: 1–10
M. -
Ligand: Deltorphin C (dissolve in water/PBS; avoid DMSO if possible, though <0.1% is tolerated).
-
Radioligand: [
S]GTP S (~1250 Ci/mmol).[1] Concentration: 0.05 – 0.1 nM. -
Filters: Whatman GF/B glass fiber filters.
Workflow Diagram
Figure 2: Step-by-step workflow for the [
Detailed Steps
-
Membrane Preparation:
-
GDP Optimization (The "Window" Maker):
-
Add GDP to the reaction mixture.
-
Note: For Deltorphin C, a GDP concentration of 3–10
M is recommended. Too little GDP results in high basal noise; too much GDP suppresses the agonist signal.
-
-
Incubation:
-
Termination:
-
Data Analysis:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Basal Binding | Insufficient GDP | Increase GDP concentration (titrate 1 |
| Low Signal-to-Noise | High non-specific binding | Pre-soak filters in 0.1% Polyethyleneimine (PEI).[1][2] |
| Right-shifted | Ligand degradation | Add protease inhibitor cocktail (e.g., Aprotinin, Bestatin) for peptide ligands like Deltorphin C. |
| No Stimulation | Receptor-G protein uncoupling | Ensure MgCl |
References
-
Erspamer, V., et al. (1989). "Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites." Proceedings of the National Academy of Sciences. [1]
-
Traynor, J. R., & Nahorski, S. R. (1995). "Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells."[1][2] Molecular Pharmacology.
-
Clark, M. J., et al. (1997). "Comparison of Peptidic and Nonpeptidic
-Opioid Agonists on [ S]GTP S Binding in Brain Slices."[1] Journal of Pharmacology and Experimental Therapeutics. -
PubChem Compound Summary. "Deltorphin I (Deltorphin C)." National Center for Biotechnology Information. [1]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Delta opioid receptor agonists." [1]
Safety Operating Guide
Personal protective equipment for handling Deltorphin C (trifluoroacetate salt)
Topic: Personal Protective Equipment (PPE) & Safe Handling for Deltorphin C (Trifluoroacetate Salt) Content Type: Operational Safety Guide Audience: Researchers, Laboratory Managers, and Drug Development Scientists[1][2]
Executive Safety Assessment: The "Why" Behind the Protocol
Deltorphin C (Trifluoroacetate Salt) is not a standard laboratory reagent; it is a high-affinity, selective
The "Trifluoroacetate (TFA) Salt" designation introduces specific physical hazards:
-
Hygroscopicity: The salt readily absorbs atmospheric moisture, causing clumping and concentration errors.
-
Electrostatic Behavior: TFA salts are frequently fluffy, electrostatic powders. This creates a high risk of aerosolization during weighing—the primary route of accidental exposure.
-
Acidity: Upon solubilization, the TFA counter-ion creates an acidic solution that can be irritating to mucous membranes.
Core Directive: Treat this compound with Universal Precautions for Potent Opioids . Assume any visible dust is a bioactive dose.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Relying on a single layer of protection is insufficient for potent neuropeptides.
| Body Zone | Primary Barrier | Secondary/Redundant Barrier | Rationale & Causality |
| Respiratory | Fume Hood / BSC (Class II, Type A2) | N95 or P100 Respirator (Fit-tested) | Engineering controls (Hood) are the primary defense.[1][2] The respirator protects against accidental withdrawal of hands/powder from the hood airflow. |
| Hands | Nitrile Gloves (4 mil minimum) | Nitrile Gloves (Long-cuff, under lab coat) | Double-gloving is mandatory.[1][2] The outer glove is sacrificial and must be changed immediately upon suspected contamination. |
| Eyes | Chemical Splash Goggles | Face Shield (If handling >100 mg) | Standard safety glasses allow particulate entry from the side. Goggles seal the orbital area against electrostatic dust migration. |
| Body | Lab Coat (Buttoned/Snap-closed) | Tyvek® Sleeves or Apron | Protects wrists (the most common exposure gap).[1][2] Disposable sleeves prevent accumulation of peptide dust on reusable lab coats. |
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Preparation & Weighing (Critical Risk Step)
The majority of laboratory exposures occur during the transfer of electrostatic powders.[1]
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the balance enclosure. Deltorphin C TFA salt will "fly" if static is not neutralized, contaminating the balance and user.
-
The "Coffin" Method:
-
Line the balance pan with a darker weighing paper (to visualize white powder).[1]
-
Tare a screw-cap vial with the lid on.
-
Open the vial only inside the hood. Transfer powder.[1]
-
Close the vial tightly before removing it from the hood to check the weight on the balance.
-
Never weigh open powder on an analytical balance outside of a containment enclosure.
-
Phase B: Solubilization
-
Solvent Choice: Dissolve initially in a solvent that neutralizes static (e.g., DMSO or water/acetonitrile mix) before adding buffer.
-
Venting: TFA salts can release minor amounts of acidic vapor upon solvation. Ensure the vial is pointed away from the face when opening.
-
Labeling: Immediately label the vial as "Potent Opioid Agonist - Handle with Caution."
Visualizing the Safety Logic
The following diagram illustrates the "Defense in Depth" strategy required for handling Deltorphin C.
Caption: Workflow emphasizing containment (Red Zone) during the high-risk powder handling phase.
Emergency Response & Deactivation
Exposure Scenarios
-
Inhalation: Move to fresh air immediately. Alert safety officer. Monitor for signs of opioid intoxication (sedation, shallow breathing), though less likely with
-agonists than -agonists.[1][2] -
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol or DMSO, as these enhance dermal absorption of the peptide.
-
Eye Contact: Flush for 15 minutes. Seek medical evaluation.
Deactivation & Disposal
-
Surface Decontamination: 10% Bleach (Sodium Hypochlorite) solution is effective for oxidizing and cleaving peptide bonds, rendering the Deltorphin inactive.[1] Follow with a water rinse to remove bleach residue.
-
Waste Stream: All solid waste (gloves, weighing paper) and liquid waste must be tagged for Chemical Incineration .[1][2] Do not dispose of down the drain.
References
-
Kreil, G., et al. (1989).[1][2][3][4] Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors.[5] European Journal of Pharmacology. Retrieved from [Link]
-
Lab Manager. (2025). Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation. (Applied here as the "Gold Standard" for potent opioid handling).[1] Retrieved from [Link]
-
Biovera Research. (2024).[1] Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. seekpeptides.com [seekpeptides.com]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
